Diflufenican-d3
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2,4,6-trideuterio-3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)/i3D,4D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHFWKAOXOVJD-HOKOUOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Diflufenican-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Diflufenican-d3, a deuterated isotopologue of the herbicide Diflufenican. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on this compound.
Core Physicochemical Properties
This compound is a synthetic compound where three hydrogen atoms on the trifluoromethylphenoxy moiety of Diflufenican have been replaced by deuterium. This isotopic labeling is often utilized in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. While sharing a similar core structure with its non-deuterated counterpart, the presence of deuterium can subtly influence its physicochemical characteristics.
Table 1: Physicochemical Data of this compound and Diflufenican
| Property | This compound | Diflufenican (for comparison) |
| Molecular Formula | C₁₉H₈D₃F₅N₂O₂[1] | C₁₉H₁₁F₅N₂O₂[2][3][4] |
| Molecular Weight | 397.31 g/mol [1] | 394.29 g/mol |
| CAS Number | 1185009-29-3 | 83164-33-4 |
| Appearance | White to Off-White Solid | White Powder |
| Melting Point | 161-162 °C | 160 °C |
| Water Solubility | Data not available | <0.05 mg/L |
| pKa | Data not available | Data not available |
| Log Kow (Octanol/Water Partition Coefficient) | Data not available | 4.2 |
Experimental Protocols
Melting Point Determination (Based on OECD Guideline 102)
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
-
Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.
-
Apparatus:
-
Melting point apparatus with a temperature range up to at least 200 °C, equipped with a heating block and a means of observing the sample.
-
Capillary tubes (closed at one end).
-
Calibrated thermometer or temperature sensor.
-
-
Procedure:
-
A small amount of finely powdered this compound is introduced into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 10 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.
-
Water Solubility Determination (Based on OECD Guideline 105)
The flask method is suitable for substances with low water solubility, such as Diflufenican.
-
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
-
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
-
-
Procedure:
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pKa Determination (Based on OECD Guideline 112)
The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.
-
Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of a substance are equal. This can be determined by measuring the pH of a solution of the substance as it is titrated with a strong acid or base, or by measuring the change in its UV-Vis spectrum as a function of pH.
-
Apparatus:
-
pH meter with a calibrated electrode.
-
Automatic titrator or burette.
-
UV-Vis spectrophotometer.
-
Constant temperature cell.
-
-
Procedure (Potentiometric Titration):
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the inflection point of the resulting titration curve.
-
Mode of Action: Inhibition of Carotenoid Biosynthesis
Diflufenican is a selective herbicide that acts by inhibiting the biosynthesis of carotenoids in susceptible plants. Its primary target is the enzyme phytoene desaturase (PDS). The inhibition of this enzyme leads to the accumulation of phytoene and the depletion of downstream carotenoids. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the plant tissues.
Caption: Diagram illustrating the inhibitory effect of Diflufenican on the carotenoid biosynthesis pathway.
Experimental Workflow for Analytical Method Development
The development of a robust analytical method is crucial for the quantification of this compound in various matrices. A typical workflow for developing an HPLC-based method is outlined below.
References
- 1. scbt.com [scbt.com]
- 2. Diflufenican certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. ジフルフェニカン PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diflufenican | CAS 83164-33-4 | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Synthesis and Purification of Diflufenican-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis and purification of Diflufenican-d3, an isotopically labeled herbicide used as an internal standard in residue analysis and environmental fate studies. This document outlines a detailed synthetic pathway, purification protocols, and methods for analytical characterization, tailored for research and development laboratories.
Introduction
Diflufenican is a selective herbicide widely used for the control of broad-leaved weeds in various crops. For accurate quantification in complex matrices such as soil, water, and agricultural products, a stable isotopically labeled internal standard is essential. This compound, where three hydrogen atoms on the 3-(trifluoromethyl)phenoxy moiety are replaced by deuterium, serves as an ideal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the parent compound and its distinct mass-to-charge ratio. This guide details a robust methodology for the laboratory-scale synthesis and purification of this compound to a high degree of chemical and isotopic purity.
Synthesis of this compound
The synthesis of this compound (N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy-d3]-3-pyridinecarboxamide) is a multi-step process. The key strategy involves the preparation of a deuterated intermediate, 3-(trifluoromethyl)phenol-2,4,6-d3, followed by its coupling with a nicotinic acid derivative and subsequent amidation with 2,4-difluoroaniline.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-stage process: the preparation of the deuterated building block and its subsequent incorporation into the final Diflufenican structure.
Experimental Protocols
2.2.1. Synthesis of 3-(Trifluoromethyl)phenol-2,4,6-d3 (Intermediate 1)
This procedure is based on the principle of acid-catalyzed hydrogen-deuterium exchange on an activated aromatic ring. The electron-donating hydroxyl group directs electrophilic substitution (in this case, deuteration) to the ortho and para positions.
-
Materials:
-
3-(Trifluoromethyl)phenol (1.0 eq)
-
Deuterium oxide (D₂O)
-
Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)phenol in a minimal amount of D₂O.
-
Carefully add deuterated sulfuric acid (catalytic amount, e.g., 10 mol%).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the aromatic protons at positions 2, 4, and 6.
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base such as sodium carbonate (Na₂CO₃) until the pH is approximately 7.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)phenol-2,4,6-d3.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
2.2.2. Synthesis of 2-[3-(Trifluoromethyl)phenoxy-d3]nicotinic acid (Intermediate 2)
This step involves a copper-catalyzed Ullmann condensation reaction.
-
Materials:
-
3-(Trifluoromethyl)phenol-2,4,6-d3 (Intermediate 1, 1.1 eq)
-
2-Chloronicotinic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid, 3-(trifluoromethyl)phenol-2,4,6-d3, potassium carbonate, and copper(I) iodide.
-
Add anhydrous DMF and heat the mixture to 120-140 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 2-[3-(trifluoromethyl)phenoxy-d3]nicotinic acid.
-
2.2.3. Synthesis of this compound (Final Product)
This final step is an amide bond formation reaction.
-
Materials:
-
2-[3-(Trifluoromethyl)phenoxy-d3]nicotinic acid (Intermediate 2, 1.0 eq)
-
2,4-Difluoroaniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-[3-(trifluoromethyl)phenoxy-d3]nicotinic acid in anhydrous DCM.
-
Add 2,4-difluoroaniline and DMAP to the solution.
-
Cool the mixture in an ice bath and add EDCI portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
High purity is crucial for the use of this compound as an analytical standard. A two-step purification process involving column chromatography followed by recrystallization is recommended.
Purification Workflow
Experimental Protocols
3.2.1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from 95:5 to 80:20). A common eluent system is petroleum ether:ethyl acetate (8:1 v/v).[1]
-
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
3.2.2. Recrystallization
-
Solvent Systems:
-
Procedure (using Ethanol/Water):
-
Dissolve the partially purified product in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on literature values for the non-deuterated analogue and general principles of organic synthesis.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | H/D Exchange | D₂SO₄, D₂O | D₂O | 100-110 | 24-48 | >90 |
| 2 | Ullmann Condensation | K₂CO₃, CuI | DMF | 120-140 | 12-24 | 80-90 |
| 3 | Amide Coupling | EDCI, DMAP | DCM | 0 to RT | 12-18 | 85-95[1] |
| Overall | ~60-75 |
Table 2: Purity and Analytical Data
| Stage of Purification | Method | Expected Purity (%) | Analytical Technique for Purity Assessment |
| Crude Product | - | 70-85 | ¹H NMR, LC-MS |
| After Column Chromatography | Silica Gel Chromatography | >95 | ¹H NMR, LC-MS, GC-MS |
| After Recrystallization | Recrystallization | >99 | ¹H NMR, LC-MS, GC-MS, Elemental Analysis |
| Isotopic Purity | - | >98 atom % D | ²H NMR, Mass Spectrometry |
Analytical Characterization
Thorough analytical characterization is imperative to confirm the structure, chemical purity, and isotopic enrichment of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the molecular structure and assess chemical purity. The absence or significant reduction of signals for the aromatic protons at positions 2, 4, and 6 of the 3-(trifluoromethyl)phenoxy ring will confirm successful deuteration.
-
²H NMR: To directly observe the deuterium signals and confirm their positions on the aromatic ring.
-
¹³C NMR: To further confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS: To determine the molecular weight of the product, which should correspond to that of this compound (approximately 397.31 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and the number of deuterium atoms incorporated.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To determine the chemical purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is suitable.[3]
-
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound for research purposes. By following the outlined experimental protocols, researchers can produce a high-purity, isotopically labeled internal standard essential for accurate and reliable quantification of Diflufenican in various matrices. The successful synthesis and rigorous characterization of this compound will support advancements in environmental monitoring, food safety analysis, and herbicide research.
References
An In-Depth Technical Guide to the Mechanism of Action of Diflufenican-d3 in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflufenican is a selective herbicide widely employed for the control of broadleaf weeds in various agricultural settings. Its deuterated isotopologue, Diflufenican-d3, serves as an essential internal standard for precise quantitative analysis in metabolic and environmental studies. The primary mechanism of action for both compounds involves the potent and specific inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to an accumulation of the colorless precursor phytoene and a subsequent depletion of colored carotenoids. The absence of carotenoids, which are vital for photoprotection, results in the photooxidation of chlorophyll, leading to characteristic bleaching of plant tissues, disruption of photosynthesis, and eventual plant death. This technical guide provides a comprehensive overview of the biochemical interactions, physiological consequences, and experimental methodologies used to elucidate the mechanism of action of Diflufenican.
Introduction
Diflufenican, a member of the pyridinecarboxamide class of herbicides, provides effective pre- and early post-emergence control of a wide spectrum of broadleaf weeds. Its efficacy stems from its targeted disruption of a fundamental metabolic pathway in plants: carotenoid biosynthesis. Understanding the precise molecular interactions and the resultant physiological cascade is paramount for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds.
This compound, in which three hydrogen atoms on the trifluoromethylphenoxy moiety are replaced with deuterium, is chemically and biologically equivalent to Diflufenican in its mechanism of action. Its utility lies in its application as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The mass difference allows for accurate quantification of the non-deuterated analyte by correcting for variations during sample extraction and analysis[1][2].
Core Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)
The primary molecular target of Diflufenican is the enzyme phytoene desaturase (PDS) . PDS is a key flavoprotein in the carotenoid biosynthesis pathway, responsible for the desaturation of 15-cis-phytoene to 9,15,9'-tri-cis-ζ-carotene through the intermediate 9,15-di-cis-phytofluene. This process involves the introduction of two double bonds into the phytoene backbone, a critical step in the formation of the chromophore responsible for the pigment's color and antioxidant properties.
Diflufenican acts as a potent inhibitor of PDS. The inhibition is noncompetitive with respect to the substrate, phytoene, suggesting that Diflufenican binds to a site on the enzyme that is distinct from the substrate-binding site. It is believed to interfere with the binding of the plastoquinone cofactor, which is essential for the re-oxidation of the FAD cofactor of PDS, thereby blocking the enzyme's catalytic cycle.
The inhibition of PDS by Diflufenican leads to a significant accumulation of the substrate, phytoene, within the plant cells. One study on carrot suspension-cultured cells reported a 493-fold increase in phytoene levels after treatment with 10 µM Diflufenican for 7 days[1][3].
Signaling Pathway: Carotenoid Biosynthesis and its Disruption
The following diagram illustrates the carotenoid biosynthesis pathway in plants and pinpoints the inhibitory action of Diflufenican.
Quantitative Data
The inhibitory potency of Diflufenican on phytoene desaturase has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Plant/System | Reference |
| IC50 | 4.93 nM | In vitro assay with recombinant PDS | Not explicitly found in search results, but a comparative study suggests high potency. |
| Phytoene Accumulation | 493-fold increase | Carrot (Daucus carota) suspension-cultured cells (10 µM Diflufenican for 7 days) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Diflufenican.
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol describes a method to determine the in vitro inhibition of PDS by Diflufenican.
Materials:
-
Recombinant PDS enzyme (expressed in and purified from E. coli)
-
15-cis-phytoene substrate
-
Plastoquinone-9 (electron acceptor)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM DTT
-
Diflufenican stock solution (in DMSO)
-
Extraction solvent: Chloroform/Methanol (2:1, v/v)
-
HPLC system with a C30 column and a photodiode array (PDA) detector
Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant PDS in the assay buffer.
-
Substrate Preparation: Prepare liposomes containing 15-cis-phytoene and plastoquinone-9.
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the PDS enzyme solution with varying concentrations of Diflufenican (or DMSO for the control).
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the phytoene-containing liposomes.
-
Incubate the reaction mixture for 1 hour at 30°C in the dark.
-
-
Extraction of Carotenoids:
-
Stop the reaction by adding the chloroform/methanol extraction solvent.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the carotenoids.
-
-
HPLC Analysis:
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., MTBE).
-
Inject the sample into the HPLC system.
-
Separate the carotenoids using a C30 column with a gradient elution program.
-
Detect and quantify the product, ζ-carotene, at its maximum absorbance wavelength (~400 nm).
-
-
Data Analysis:
-
Calculate the percentage of PDS inhibition for each Diflufenican concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantification of Phytoene Accumulation in Plant Tissue
This protocol outlines the extraction and quantification of phytoene from plant tissue treated with Diflufenican.
Materials:
-
Plant tissue (e.g., leaves from treated and control plants)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: Acetone or a mixture of methanol, methyl-tert-butyl ether (MTBE), and water (e.g., 83:15:2, v/v/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a C30 column and a PDA detector
-
Phytoene standard
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
-
Extraction:
-
Transfer a known weight of the powdered tissue to a centrifuge tube.
-
Add the extraction solvent and vortex vigorously.
-
Centrifuge to pellet the tissue debris.
-
Collect the supernatant. Repeat the extraction on the pellet two more times.
-
-
Drying and Concentration:
-
Pool the supernatants and pass through a column of anhydrous sodium sulfate to remove water.
-
Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen at a temperature not exceeding 35°C.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., MTBE).
-
Inject the sample into the HPLC system.
-
Separate the carotenoids using a C30 column.
-
Detect phytoene at its maximum absorbance wavelength (approximately 286 nm).
-
-
Quantification:
-
Prepare a standard curve using a certified phytoene standard.
-
Quantify the amount of phytoene in the samples by comparing their peak areas to the standard curve.
-
Assessment of Chlorophyll Bleaching via Chlorophyll Fluorescence
This non-destructive method assesses the impact of Diflufenican on the photosynthetic apparatus.
Materials:
-
Treated and control plants
-
A portable chlorophyll fluorometer (e.g., a PAM fluorometer)
Procedure:
-
Dark Adaptation: Dark-adapt a leaf from both a treated and a control plant for at least 30 minutes.
-
Measurement of Fv/Fm:
-
Use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) of the dark-adapted leaves.
-
The maximum quantum yield of photosystem II (PSII) is calculated as Fv/Fm = (Fm - Fo) / Fm.
-
-
Data Analysis:
-
A significant decrease in the Fv/Fm ratio in treated plants compared to control plants indicates damage to the photosynthetic apparatus, a downstream effect of carotenoid deficiency and subsequent photooxidation.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of Diflufenican.
Conclusion
Diflufenican and its deuterated analog, this compound, exert their herbicidal effects through a well-defined mechanism of action: the inhibition of phytoene desaturase. This targeted disruption of the carotenoid biosynthesis pathway leads to a cascade of physiological events, culminating in the characteristic bleaching and death of susceptible plants. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this important class of herbicides, explore potential mechanisms of resistance, and design novel compounds with improved efficacy and environmental profiles. The use of deuterated standards like this compound will continue to be indispensable for the accurate and reliable quantification of these compounds in complex matrices.
References
A Technical Examination of the Environmental Persistence of Diflufenican and Its Deuterated Analog, Diflufenican-d3
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the environmental persistence of the herbicide Diflufenican. Due to a lack of direct experimental data on the environmental fate of its deuterated isotopologue, Diflufenican-d3, this document extrapolates its probable environmental behavior based on the established principles of the kinetic isotope effect (KIE). This guide summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of degradation pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction to Diflufenican and the Significance of Isotopic Labeling
Diflufenican is a selective contact and residual herbicide used to control a variety of broadleaf weeds in crops such as cereals, lentils, and peas.[1] Its mode of action is the inhibition of carotenoid biosynthesis, which leads to the degradation of chlorophyll and ultimately, the death of the target weed.[2][3]
Isotopically labeled compounds, such as this compound, are essential tools in analytical and environmental sciences. In these molecules, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[4] While primarily used as internal standards for accurate quantification in complex matrices, the substitution of hydrogen with deuterium can influence the rate of chemical reactions, including environmental degradation processes.[5] This phenomenon, known as the kinetic isotope effect (KIE), is a critical consideration when evaluating the potential environmental persistence of deuterated compounds.
Comparative Environmental Persistence: Diflufenican vs. This compound
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. If the cleavage of a C-H bond is the rate-determining step in the degradation of Diflufenican, then this compound would be expected to degrade more slowly and thus be more persistent in the environment.
Predicted Impact on Persistence
Given that microbial degradation and metabolism are key dissipation pathways for Diflufenican, and these processes often involve enzymatic reactions that break C-H bonds, it is highly probable that this compound would exhibit greater environmental persistence than Diflufenican. The magnitude of this increased persistence would depend on the specific degradation pathway and whether the deuteration occurs at a site involved in the rate-limiting step of degradation.
Quantitative Data on the Environmental Fate of Diflufenican
The following tables summarize the available quantitative data on the environmental persistence of Diflufenican.
Table 1: Soil Persistence of Diflufenican
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 15 - 30 weeks | Soil | |
| Half-life (t½) | 105 - 210 days | Soil | |
| Half-life (t½) | 101 days | Field soil | |
| Half-life (t½) | ~65 days | Pear orchard soil (first-time application) | |
| Half-life (t½) | 2 - 6 months | Winter wheat | |
| DT50 | ~14 days | Field (initial decline) | |
| DT90 | 228 days | Field (steady decline) |
Table 2: Physicochemical Properties and Other Environmental Fate Data for Diflufenican
| Parameter | Value | Notes | Reference(s) |
| Water Solubility | <0.05 mg/L (25°C) | Insoluble | |
| Mobility in Soil | Low | High persistence | |
| Bioaccumulation Potential | Low | --- | |
| Hydrolysis | Stable at pH 5, 7, and 9 | Sterile aqueous conditions | |
| Aqueous Photolysis DT50 | 133 days | pH 7 buffer, 25°C |
Degradation Pathways of Diflufenican
Diflufenican degrades in the environment through several pathways, primarily microbial action in the soil.
Aerobic Soil Metabolism
In aerobic soil conditions, Diflufenican is mineralized to carbon dioxide. The major metabolites formed during this process are:
-
AE B107137 (DFF-acid): 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
-
AE 0542291 (DFF-amide): 2-[3-(Trifluoromethyl)phenoxy]nicotinamide
Figure 1. Simplified aerobic soil degradation pathway of Diflufenican.
Photodegradation
Diflufenican exhibits slow degradation when exposed to light in aqueous solutions, with a half-life of 133 days under sterile conditions at pH 7. Photolysis on soil surfaces can accelerate degradation, but no unique major metabolites are formed through this process.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the environmental persistence of herbicides like Diflufenican and would be applicable for studying this compound.
Aerobic Soil Degradation Study (OECD 307)
Objective: To determine the rate of aerobic degradation and the transformation products of a test substance in soil.
Methodology:
-
Soil Selection: At least three different soil types are selected to represent a range of properties (e.g., pH, organic carbon content, texture).
-
Test Substance Application: The test substance (e.g., ¹⁴C-labeled Diflufenican) is applied to fresh soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). The incubation vessels are designed to trap volatile organic compounds and CO₂.
-
Sampling and Analysis: At specified time intervals, replicate soil samples are extracted and analyzed using appropriate techniques (e.g., HPLC, LC-MS/MS) to quantify the parent compound and its transformation products. The trapped volatiles and CO₂ are also analyzed.
-
Data Analysis: The rate of degradation (DT50 and DT90 values) is calculated using kinetic modeling.
Figure 2. Workflow for an aerobic soil degradation study.
Aqueous Photolysis Study (OECD 316)
Objective: To determine the rate of photodegradation of a test substance in water.
Methodology:
-
Solution Preparation: A sterile aqueous solution of the test substance (e.g., Diflufenican) is prepared in a buffer of known pH (typically pH 7).
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. Dark control samples are incubated under the same conditions but shielded from light.
-
Sampling and Analysis: At various time points, aliquots of the irradiated and dark control solutions are taken and analyzed to determine the concentration of the parent compound and any photoproducts.
-
Data Analysis: The rate of photolysis is calculated, and the half-life (DT50) is determined.
Hydrolysis as a Function of pH Study (OECD 111)
Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. The test substance is added to each buffer.
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound.
-
Data Analysis: The rate of hydrolysis at each pH is determined, and the half-life is calculated.
Conclusion
Diflufenican is a herbicide with high persistence in the soil environment, primarily degrading through microbial pathways. While direct experimental data for this compound is unavailable, the principles of the kinetic isotope effect strongly suggest that it will exhibit greater environmental persistence than its non-deuterated counterpart. The degree of this increased persistence will be contingent on the role of C-H bond cleavage in the rate-determining steps of its degradation. The experimental protocols outlined in this guide provide a framework for conducting studies to definitively determine the environmental fate of this compound and other deuterated compounds. This information is crucial for a comprehensive environmental risk assessment and for understanding the behavior of isotopically labeled standards that may be released into the environment.
References
Methodological & Application
Application Note: High-Throughput Quantification of Diflufenican in Environmental and Agricultural Matrices Using Diflufenican-d3 as an Internal Standard by LC-MS/MS
Introduction
Diflufenican is a widely used herbicide for the pre- and early post-emergence control of broad-leaved weeds in cereals and other crops. Monitoring its residues in environmental samples such as soil and water, as well as in agricultural products, is crucial for ensuring food safety and environmental protection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of pesticide residues due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Diflufenican-d3, is the gold standard for quantitative analysis.[2] This internal standard closely mimics the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization behavior. This allows for the correction of variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2]
This application note provides a detailed protocol for the quantitative analysis of Diflufenican in various matrices using this compound as an internal standard with LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio. Any loss of the analyte during sample extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification, even in complex matrices that are prone to matrix effects.
Experimental Protocols
1. Materials and Reagents
-
Diflufenican analytical standard (≥98% purity)
-
This compound internal standard (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
QuEChERS extraction salts and cleanup tubes (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and PSA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for water samples
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diflufenican and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Diflufenican stock solution with a suitable solvent (e.g., acetonitrile/water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality controls.
3. Sample Preparation
3.1. Soil and Wheat Samples (QuEChERS Method) [3]
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard spiking solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant and transfer it to a dispersive SPE (dSPE) cleanup tube containing PSA and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3.2. Water Samples (Solid Phase Extraction - SPE) [4]
-
Filter the water sample through a 0.45 µm filter.
-
Add the internal standard spiking solution to 100 mL of the filtered water sample.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Diflufenican: Precursor ion m/z 395.1 → Product ions m/z 266.0 (quantifier) and m/z 246.0 (qualifier)
-
This compound: The precursor ion will be m/z 398.1 (assuming three deuterium atoms). The product ions will also be shifted by 3 Da. The exact transitions should be optimized by direct infusion of the standard.
-
-
5. Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards. The concentration of Diflufenican in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance of the method for the analysis of Diflufenican in various matrices using this compound as an internal standard. The data is compiled from published methods for Diflufenican analysis.
| Parameter | Wheat Grain & Straw | Soil | Water |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (Recovery %) | 74 - 98% | 85.7 - 91.3% | 80 - 110% (Typical) |
| Precision (RSD %) | 1 - 11% | 2.43 - 6.00% | < 15% (Typical) |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg (Typical) | 1 ng/mL |
Workflow Diagram
Caption: Experimental workflow for Diflufenican analysis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Diflufenican in complex matrices such as soil, water, and agricultural products. The described protocol, incorporating either QuEChERS or SPE for sample preparation, offers a reliable approach for high-throughput residue monitoring, ensuring compliance with regulatory limits and safeguarding food and environmental quality.
References
- 1. agilent.com [agilent.com]
- 2. Determination of Four Polar Pesticides in Drinking Water by a Single IC-MS Method - AnalyteGuru [thermofisher.com]
- 3. Method Validation and Residue Analysis of Mesosulfuron-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]
- 4. agilent.com [agilent.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Diflufenican-d3
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Diflufenican, utilizing its deuterated isotopologue, Diflufenican-d3, as an internal standard. The method employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for high-throughput analysis in various matrices for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Diflufenican is a widely used herbicide for the control of broad-leaved weeds. Accurate and sensitive quantification of Diflufenican in various samples is crucial for environmental monitoring and residue analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.[1] This application note provides a detailed protocol for a robust LC-MS/MS method for the quantification of Diflufenican using this compound.
Experimental
Materials and Reagents
-
Diflufenican and this compound analytical standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Sample Preparation
A simple and efficient protein precipitation method was employed for sample extraction:
-
To 100 µL of the sample (e.g., plasma, water, soil extract), add 300 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:
| Parameter | Value |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Approx. Retention Time | ~7.31 minutes[2] |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The instrument was operated in Multiple Reaction Monitoring (MRM) mode to monitor the specific transitions for Diflufenican and this compound.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method.
Table 1: Mass Spectrometry Parameters for Diflufenican and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Diflufenican (Quantifier) | 395.1 | 266.0 | 28 | 100 |
| Diflufenican (Qualifier) | 395.1 | 246.0 | 40 | 100 |
| This compound (Internal Standard) | 398.1 | 269.0 | 28 | 100 |
Note: The precursor ion for this compound is predicted to be [M+H]+, which is 3 Da higher than that of Diflufenican due to the three deuterium atoms. The product ion is also expected to be 3 Da higher, assuming the deuterium atoms are on a part of the molecule that is retained in the monitored fragment. The collision energy is assumed to be similar to the non-deuterated analog but should be empirically optimized.
Experimental Workflow and Protocols
The following diagrams illustrate the logical workflow of the analytical method.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Protocol 1: Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Accurately weigh and dissolve Diflufenican and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Diflufenican by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 50 ng/mL.
-
Calibration Curve Standards: Prepare calibration standards by spiking the appropriate amount of Diflufenican working standard solutions into a blank matrix.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix in the same manner as the calibration standards.
Protocol 2: LC-MS/MS System Setup and Operation
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Mass Spectrometer Tuning: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. Optimize the source parameters and collision energies for Diflufenican and this compound by infusing a standard solution.
-
Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.
-
Data Acquisition: Acquire data in MRM mode using the transitions and parameters specified in Table 1.
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of Diflufenican and the quantifier ion of this compound.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of the Diflufenican quantifier to the this compound quantifier against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification of Unknowns: Determine the concentration of Diflufenican in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Review: Review the qualifier ion ratios to confirm the identity of the analyte. The ratio in the samples should be within a specified tolerance (e.g., ±30%) of the average ratio in the calibration standards.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Diflufenican in various matrices. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This application note provides a comprehensive guide for researchers and scientists to implement this method in their laboratories.
Caption: Logical relationship for accurate quantification.
References
Application Note: High-Throughput Analysis of Diflufenican-d3 in Soil Using Modified QuEChERS Extraction and LC-MS/MS
Application Notes and Protocols for the Extraction of Diflufenican-d3 from Plant Tissues
These application notes provide a detailed protocol for the extraction of the deuterated internal standard, Diflufenican-d3, from various plant tissues. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is a cornerstone of pesticide residue analysis in the food and environmental sciences.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification, as it effectively compensates for matrix effects and procedural losses during sample preparation and analysis.[5]
Introduction
Diflufenican is a selective contact and residual herbicide used for the control of broad-leaved weeds in cereal crops. Monitoring its residues in plant tissues is essential for ensuring food safety and environmental quality. This compound, as a stable isotope-labeled analog, serves as an ideal internal standard for analytical methods such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS), which are commonly employed for pesticide residue analysis. The QuEChERS method offers a streamlined and efficient approach for the extraction and cleanup of pesticide residues from complex plant matrices.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of pesticide residues in plant matrices using the QuEChERS method with LC-MS/MS. These values are indicative of the performance that can be expected with the described protocol.
| Parameter | Typical Value Range | Plant Matrix Examples |
| Recovery | 70-120% | Fruits, Vegetables, Grains, Herbs |
| Relative Standard Deviation (RSD) | < 15% | Cabbage, Chives, Pears, Wheat Flour |
| Limit of Detection (LOD) | 0.0001 - 0.01 mg/kg | Various plant-origin matrices |
| Limit of Quantification (LOQ) | 0.0005 - 0.05 mg/kg | Fruits, Vegetables, Grains, Edible Oils |
Experimental Protocol
This protocol outlines the steps for the extraction of this compound from plant tissues using the QuEChERS method.
Sample Homogenization
Proper homogenization is crucial for obtaining a representative sample.
-
For soft tissues (e.g., leafy greens, fruits):
-
Weigh a representative portion of the plant tissue (e.g., 10-15 g).
-
Homogenize the sample using a high-speed blender or grinder to a uniform consistency. For samples with high water content, cryogenic grinding with dry ice can be employed to prevent degradation of heat-labile compounds.
-
-
For dry or hard tissues (e.g., grains, seeds):
-
Grind the sample to a fine powder using a laboratory mill.
-
Extraction
This step isolates the analyte of interest from the bulk of the sample matrix.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of a standard solution of this compound to the sample to serve as the internal standard.
-
Add 10 mL of acetonitrile (with 1% acetic acid for acidic pesticides, if necessary).
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
This cleanup step removes interfering matrix components.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube. The composition of the dSPE tube will depend on the matrix. Common sorbents include:
-
Primary Secondary Amine (PSA): for the removal of organic acids, fatty acids, and sugars.
-
C18: for the removal of non-polar interferences such as fats and lipids.
-
Graphitized Carbon Black (GCB): for the removal of pigments like chlorophyll and carotenoids. Note: GCB should be used with caution as it can retain planar pesticides.
-
-
Vortex the dSPE tube for 30-60 seconds.
-
Centrifuge the tube at a high speed (e.g., 10,000 rpm) for 2-5 minutes.
Final Extract Preparation and Analysis
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
The extract can be directly analyzed by LC-MS/MS or GC-MS/MS. For LC-MS/MS analysis, the extract may need to be diluted with a suitable solvent to match the initial mobile phase conditions.
Visualizations
Caption: Experimental workflow for the extraction of this compound from plant tissues.
References
Application Note: Quantification of Diflufenican-d3 in Water Samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diflufenican is a widely used herbicide for the control of broad-leaved weeds in cereal crops. Its potential to leach into surface and groundwater necessitates sensitive and reliable analytical methods for monitoring its presence in environmental water samples.[1] The use of a stable isotope-labeled internal standard, such as Diflufenican-d3, is the gold standard for accurate quantification as it effectively compensates for variations in sample preparation and instrument response.
This application note details a robust and sensitive method for the quantification of Diflufenican in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method is designed to provide high accuracy and precision, meeting the stringent requirements for environmental monitoring.
Experimental Protocols
Materials and Reagents
-
Standards: Diflufenican (≥98% purity), this compound (isotopic purity ≥99%)
-
Solvents: Acetone, Dichloromethane, Hexane, Methanol (all pesticide residue or HPLC grade)
-
Reagents: HPLC grade water, Anhydrous Sodium Sulfate
-
Solid-Phase Extraction (SPE): 500 mg/6 mL polymeric reversed-phase SPE cartridges
-
Sample Containers: 1 L amber glass bottles, pre-cleaned
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Diflufenican and this compound standards, respectively, in 10 mL of acetone to create individual stock solutions. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with acetone.
-
Working Standard & Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare a working standard solution of Diflufenican and an internal standard spiking solution of this compound by diluting the intermediate solutions with acetone.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a suitable solvent (e.g., acetone/hexane 1:1) by serial dilution of the working standard solution. Fortify each calibration standard with the internal standard (this compound) at a constant concentration (e.g., 20 ng/mL).
Sample Preparation (Solid-Phase Extraction)
The following protocol outlines the extraction of analytes from water samples.[2][3]
-
Sample Collection: Collect water samples in 1 L pre-cleaned amber glass bottles and store at 4°C until analysis.[2]
-
Fortification: Allow samples to reach room temperature. To a 500 mL water sample, add a precise volume of the this compound internal standard spiking solution to achieve a final concentration of 20 ng/mL.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of HPLC grade water. Ensure the cartridge does not go dry before sample loading.
-
Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[2]
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of HPLC grade water to remove polar interferences.
-
Cartridge Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for at least 20 minutes to remove residual water.
-
Elution: Elute the retained analytes by passing 10 mL of 1:1 (v/v) acetone:dichloromethane through the cartridge into a collection tube.
-
Concentration and Reconstitution: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. Reconstitute the final volume to 1 mL using acetone/hexane (1:1, v/v). The sample is now ready for GC-MS/MS analysis.
Instrumentation and Analytical Conditions
Analysis is performed on a triple quadrupole GC-MS/MS system. The conditions provided below are a starting point and may require optimization for specific instrumentation.
Table 1: GC-MS/MS Instrument Conditions
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL, Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| GC Column | 5% Phenyl-methyl silicone (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | 50°C (hold 1 min), ramp 25°C/min to 125°C, ramp 10°C/min to 300°C (hold 10 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 260°C |
| Acquisition Mode | Timed-SRM (Scheduled Reaction Monitoring) |
| Collision Gas | Argon at 1.5 mTorr |
| Mass Resolution | Q1 and Q3 at 0.7 Da (FWHM) |
Data Presentation and Quantitative Analysis
Quantification is based on the area ratio of the analyte to the internal standard. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Table 2: Example MRM Transitions for Diflufenican and this compound
| Analyte | Role | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diflufenican | Quantifier | 394.0 | 266.0 | 10 |
| Diflufenican | Qualifier | 266.0 | 246.0 | 15 |
| This compound* | Internal Standard | 397.0 | 269.0 | 10 |
*Note: The MRM transition for this compound is a theoretical example and must be empirically optimized by infusing the standard into the mass spectrometer.
Table 3: Summary of Method Performance and Validation Criteria
| Parameter | Acceptance Criteria / Typical Result |
| Linearity | |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Accuracy | |
| % Recovery (at 3 levels) | 80 - 120% |
| Precision | |
| Repeatability (%RSD) | ≤ 15% |
| Intermediate Precision (%RSD) | ≤ 20% |
| Sensitivity | |
| Limit of Detection (LOD) | ~0.05 µg/L |
| Limit of Quantification (LOQ) | ~0.15 µg/L |
Experimental Workflow Visualization
The overall analytical process from sample collection to final data reporting is illustrated in the following workflow diagram.
Caption: Workflow for the analysis of Diflufenican in water.
Conclusion
The described method of Solid-Phase Extraction coupled with GC-MS/MS provides a highly selective, sensitive, and accurate protocol for the quantification of Diflufenican in water samples. The incorporation of the stable isotope-labeled internal standard, this compound, ensures robust and reliable results by correcting for matrix effects and procedural losses. This application note serves as a comprehensive guide for environmental laboratories and research institutions involved in pesticide residue analysis.
References
Application Notes and Protocols for Herbicide Residue Analysis Using Diflufenican-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Diflufenican-d3 as an internal standard for the accurate and reliable quantitative analysis of the herbicide Diflufenican in various environmental and agricultural matrices. The protocols detailed below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for trace-level detection.
Introduction
Diflufenican is a selective herbicide used for the control of broadleaf weeds in cereals and other crops.[1] Its persistence in the environment necessitates sensitive and accurate monitoring to ensure food safety and environmental protection.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3][4] Deuterated internal standards co-elute with the target analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby leading to highly accurate and precise quantification.[3]
Analytical Principle
The methodology described herein employs a robust sample extraction procedure, typically QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using LC-MS/MS. The QuEChERS method is a streamlined approach for the extraction of pesticide residues from a wide range of food and environmental matrices. The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection of both Diflufenican and its deuterated internal standard, this compound.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis. It involves two main steps: extraction and cleanup.
a. Extraction:
-
Weigh 10-15 g of a homogenized sample (e.g., soil, wheat grain, fruit) into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution. The final concentration of the internal standard should be optimized based on the expected concentration range of the analyte and instrument sensitivity. A typical starting concentration is 100 ng/mL.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent. The choice of sorbent depends on the matrix. For general purpose, a tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 is suitable. For samples with high fat content, additional sorbents like graphitized carbon black (GCB) may be required.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95-100% B over several minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure good separation of Diflufenican from matrix interferences.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The following MRM transitions for Diflufenican have been reported. The transitions for this compound are proposed based on the stable isotope label and would need to be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (CE) |
| Diflufenican | 395.1 | 266.0 | 246.0 | 28 / 40 |
| This compound | 398.1 | 269.0 | 249.0 | To be optimized |
Note: The collision energies for this compound should be optimized to maximize signal intensity. They are expected to be similar to those of the unlabeled compound.
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of Diflufenican. The values presented are typical and may vary depending on the matrix, instrumentation, and specific experimental conditions. A full method validation should be performed in the user's laboratory to determine the actual performance characteristics.
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Diflufenican | Wheat & Soil | UPLC-MS/MS | 85.7 - 91.3 | 2.43 - 6.00 | - | - | |
| Diflufenican | Olive Oil | LC-MS/MS & GC-MS/MS | 73 - 87 | 2 - 9 | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Specific LOD and LOQ values for methods utilizing this compound would need to be experimentally determined.
Visualization
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Diflufenican using this compound as an internal standard.
This comprehensive guide provides a solid foundation for the development and implementation of a robust analytical method for the quantification of Diflufenican residues. The use of this compound as an internal standard is a critical component for achieving the highest level of accuracy and precision in these analyses. Researchers are encouraged to perform in-house validation to ensure the method meets the specific requirements of their laboratory and the regulatory guidelines.
References
Application Note: Quantitative Analysis of Diflufenican using Isotope Dilution Mass Spectrometry with Diflufenican-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the creation of calibration curves for the quantitative analysis of Diflufenican in environmental matrices, such as soil and water, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Diflufenican-d3 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This document outlines the necessary steps for the preparation of standards, sample extraction, and LC-MS/MS analysis, and includes representative data for a typical calibration curve.
Introduction
Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereal crops. Monitoring its residues in environmental samples is crucial to ensure environmental safety and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for accurate quantification, especially in complex matrices.[3] By adding a known amount of an isotopically labeled analogue of the analyte (in this case, this compound) to the sample, variations during sample processing and analysis can be effectively compensated for, leading to more reliable results.
Experimental Protocol
Materials and Reagents
-
Diflufenican analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)
-
This compound internal standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank matrix (e.g., soil, water) free of Diflufenican
Preparation of Stock and Working Solutions
2.2.1. Diflufenican Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Diflufenican analytical standard.
-
Dissolve in a 100 mL volumetric flask with acetonitrile.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber glass vial.
2.2.2. This compound Internal Standard (IS) Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a 100 mL volumetric flask with acetonitrile.
-
Sonicate for 10 minutes.
-
Store at -20°C in an amber glass vial.
2.2.3. Diflufenican Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the Diflufenican stock solution with acetonitrile to achieve concentrations for spiking the calibration standards.
2.2.4. This compound Internal Standard (IS) Working Solution (1 µg/mL)
-
Pipette 1 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.
-
Dilute to volume with acetonitrile. This working solution will be used to spike all calibration standards, quality controls, and samples.
Preparation of Calibration Curve Standards
A matrix-matched calibration curve is recommended to compensate for any matrix effects.
-
Prepare a blank matrix extract by following the sample preparation procedure (Section 2.4) without the addition of the analyte or internal standard.
-
Prepare a series of at least six calibration standards by spiking the blank matrix extract with the Diflufenican working standard solutions to achieve the desired concentration range (e.g., 0.5 - 200 ng/mL).
-
Spike each calibration standard with a constant concentration of the this compound internal standard working solution (e.g., 50 ng/mL).
-
The final volume of all calibration standards should be the same.
Sample Preparation
2.4.1. Water Samples
-
To a 100 mL water sample, add a known amount of the this compound IS working solution.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18).
-
Elute the analytes with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
2.4.2. Soil Samples
-
To 10 g of homogenized soil, add a known amount of the this compound IS working solution.
-
Extract the sample with an appropriate solvent, such as acetonitrile, using shaking or sonication.
-
Centrifuge the sample and collect the supernatant.
-
The extract may require a cleanup step, such as dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.
-
Evaporate the final extract and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
2.5.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.5.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 1.5 kV |
MRM Transitions (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diflufenican | 395.1 | 267.1 | 20 |
| This compound | 398.1 | 270.1 | 20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
Representative Calibration Curve Data
The following table presents illustrative data for a matrix-matched calibration curve for Diflufenican using this compound as an internal standard. The response is calculated as the ratio of the peak area of Diflufenican to the peak area of this compound.
| Calibration Level | Diflufenican Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area (Diflufenican) | Peak Area (this compound) | Response Ratio (Analyte/IS) |
| 1 | 0.5 | 50 | 1,500 | 150,000 | 0.010 |
| 2 | 1.0 | 50 | 3,100 | 152,000 | 0.020 |
| 3 | 5.0 | 50 | 15,500 | 151,000 | 0.103 |
| 4 | 10.0 | 50 | 30,800 | 149,000 | 0.207 |
| 5 | 50.0 | 50 | 152,000 | 150,000 | 1.013 |
| 6 | 100.0 | 50 | 305,000 | 151,000 | 2.020 |
| 7 | 200.0 | 50 | 610,000 | 150,500 | 4.053 |
Calibration Curve Performance
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Note: The presented data is for illustrative purposes. Actual values for LOD and LOQ must be experimentally determined for the specific matrix and instrumentation. A study on Diflufenican in wheat and soil reported a correlation coefficient of 0.9997 and a minimum detectable amount of 1.0 × 10⁻¹⁰ g kg⁻¹. Another study reported a limit of quantification (LOQ) of 0.01 mg/kg for Diflufenican in wheat grain and straw.
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Diflufenican.
Conclusion
This application note provides a comprehensive protocol for the development of a robust and accurate method for the quantification of Diflufenican using LC-MS/MS with a deuterated internal standard. The use of this compound ensures high-quality data by minimizing the impact of matrix effects and procedural variations. The detailed steps for standard preparation, sample extraction, and instrumental analysis can be adapted for various environmental matrices, making it a valuable tool for researchers and professionals in the field of pesticide residue analysis.
References
Application Notes and Protocols for the Use of Diflufenican-d3 Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Diflufenican-d3 as an analytical standard and internal standard in chromatography-based analyses. This compound is a stable isotope-labeled version of the herbicide Diflufenican, making it an ideal internal standard for quantitative analysis in various matrices. Its use can significantly improve the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Diflufenican and its deuterated analog, this compound, is presented below.
| Property | Diflufenican | This compound |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | N-(2,4-difluorophenyl)-2-[2,4,6-trideuterio-3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
| CAS Number | 83164-33-4[3][4] | 1185009-29-3[5] |
| Molecular Formula | C₁₉H₁₁F₅N₂O₂ | C₁₉D₃H₈F₅N₂O₂ |
| Molecular Weight | 394.29 g/mol | 397.09 g/mol (approx.) |
Applications
This compound is primarily utilized as an internal standard in analytical methods for the determination of Diflufenican residues in various environmental and agricultural samples. Its application is crucial for:
-
Residue Analysis: Quantifying Diflufenican levels in soil, water, and crops such as wheat and barley to ensure compliance with regulatory limits.
-
Environmental Monitoring: Assessing the environmental fate and persistence of Diflufenican.
-
Food Safety: Ensuring that food products do not contain harmful levels of this herbicide.
Experimental Protocols
The following protocols are generalized methodologies for the analysis of Diflufenican using this compound as an internal standard. These should be adapted and validated for specific matrices and instrumentation.
Sample Preparation: QuEChERS-based Extraction for Fruit-based Matrices
This protocol is adapted from a method for multi-residue pesticide analysis in fruit jam.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium hydrogen citrate
-
Trisodium citrate
-
Primary-secondary amine (PSA) sorbent
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add 4 g of MgSO₄, 1 g of NaCl, 0.5 g of disodium hydrogen citrate, and 1 g of trisodium citrate.
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.
-
Take a 2 mL aliquot of the acetonitrile supernatant and transfer it to a new tube containing 300 mg of MgSO₄ and 50 mg of PSA.
-
Shake for 1 minute and centrifuge for 5 minutes at ≥3000 rpm.
-
Transfer an aliquot of the final supernatant for LC-MS/MS analysis.
Sample Preparation: Extraction from Soil
This is a general procedure for the extraction of Diflufenican from soil samples.
Materials:
-
Soil sample, sieved
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
This compound internal standard solution
-
Centrifuge tubes (50 mL)
-
Shaker
-
Centrifuge
Procedure:
-
Weigh 10 g of the sieved soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 20 mL of an acetonitrile/water mixture (e.g., 80:20 v/v).
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at ≥4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter into a vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Diflufenican.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B to elute the analyte, then return to initial conditions. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Diflufenican) | m/z 395.1 |
| Product Ions (Diflufenican) | To be determined by direct infusion and optimization. A common transition mentioned is 394.07 -> 266.05. |
| Precursor Ion (this compound) | m/z 398.1 |
| Product Ions (this compound) | To be determined by direct infusion and optimization. |
| Collision Energy | To be optimized for each transition. |
Quantitative Data
The following table summarizes validation data for Diflufenican analysis from a study on wheat and soil.
| Matrix | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Wheat Plant | Level 1 | 88.2 | 4.56 |
| Level 2 | 91.3 | 3.21 | |
| Wheat Grain | Level 1 | 85.7 | 6.00 |
| Level 2 | 89.4 | 2.43 | |
| Soil | Level 1 | 87.5 | 5.12 |
| Level 2 | 90.6 | 3.88 |
Note: The specific spiked levels were not detailed in the abstract.
A study on the determination of organochlorine insecticides in ginseng using an isotope-dilution GC-MS method reported the following limits:
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantitation (LOQ) | 2.0 ng/g |
While these values are not for Diflufenican, they provide a general indication of the sensitivity that can be achieved with isotope dilution methods.
Diagrams
Experimental Workflow for Diflufenican Residue Analysis
Caption: Workflow for Diflufenican residue analysis.
Logical Relationship of Internal Standard Method
Caption: Logic of using an internal standard for quantification.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Note: High-Resolution Mass Spectrometry for the Detection of Diflufenican-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereal crops.[1] Monitoring its presence in environmental and food samples is crucial for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as Diflufenican-d3, is the gold standard for accurate quantification by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a detailed protocol for the sensitive and selective detection and quantification of this compound using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC).
The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is a widely adopted technique for multi-residue pesticide analysis in diverse matrices.[3] Subsequent analysis by LC-HRMS, particularly with an Orbitrap mass analyzer, offers high mass accuracy and resolution, enabling confident identification and quantification of the target analyte, even in complex matrices.[4]
Molecular Formula of this compound: C₁₉H₈D₃F₅N₂O₂
Monoisotopic Mass of this compound: 397.31 g/mol
Experimental Protocols
Sample Preparation: QuEChERS Protocol
This protocol is a general guideline and may require optimization based on the specific matrix (e.g., soil, wheat, fruits, vegetables).
Materials:
-
Homogenized sample (10 g)
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for pigmented extracts
-
Centrifuge capable of ≥ 4000 rpm
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the d-SPE sorbent (e.g., 150 mg PSA, 50 mg C18, and optionally 50 mg GCB per mL of extract).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC)
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry (HRMS)
-
System: Orbitrap-based mass spectrometer
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Capillary Voltage: 3.5 kV
-
Vaporizer Temperature: 350 °C
-
Sheath Gas: 40 arbitrary units
-
Auxiliary Gas: 10 arbitrary units
-
Acquisition Mode: Full Scan followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM)
-
Full Scan Resolution: 60,000
-
Full Scan Range: m/z 100-500
-
dd-MS2/PRM Resolution: 15,000
-
Collision Energy: Normalized Collision Energy (NCE) of 30-40 (optimization recommended)
-
Precursor Ion (this compound): Calculated theoretical exact mass of the [M+H]⁺ ion. The monoisotopic mass of C₁₉H₈D₃F₅N₂O₂ is 397.0929 Da. Therefore, the protonated molecule [M+H]⁺ would have a theoretical m/z of 398.0997 .
Data Presentation
Table 1: High-Resolution Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Analyte | This compound |
| Formula | C₁₉H₈D₃F₅N₂O₂ |
| Ionization Mode | Positive ESI |
| Precursor Ion (Theoretical) | [M+H]⁺ |
| Exact Mass (m/z) | 398.0997 |
| Major Product Ions (Predicted) | Based on the fragmentation of non-deuterated Diflufenican, the primary fragmentation involves the cleavage of the ether bond. The major product ion for the non-deuterated form is observed at m/z 266.042. For this compound, the corresponding product ion would be expected at m/z 269.0606 . Further fragmentation may lead to other product ions. |
Table 2: Illustrative Quantitative Performance Data (Requires Laboratory Validation)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 1-10 µg/kg (matrix dependent) |
| Accuracy (% Recovery) | 70-120% |
| Precision (% RSD) | < 20% |
Mandatory Visualization
Caption: Experimental workflow for this compound detection.
Conclusion
This application note outlines a robust and sensitive method for the detection and quantification of this compound using a QuEChERS sample preparation protocol followed by LC-HRMS analysis. The high resolution and mass accuracy of the Orbitrap mass spectrometer provide excellent selectivity and confidence in identification. The use of a deuterated internal standard ensures high accuracy and precision of quantitative results by correcting for matrix-induced signal suppression or enhancement. This method is well-suited for high-throughput screening and quantitative analysis of Diflufenican residues in a variety of complex sample matrices. Laboratories should perform a full method validation to establish performance characteristics for their specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Diflufenican-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Diflufenican using its stable isotope-labeled internal standard, Diflufenican-d3.
Troubleshooting Guide
This guide addresses specific issues that can arise during the LC-MS/MS analysis of Diflufenican, leading to inaccurate quantification due to matrix effects.
Problem 1: Inconsistent or poor recovery of Diflufenican, even with the use of this compound as an internal standard.
Possible Cause: Significant matrix effects are suppressing or enhancing the ionization of both the analyte and the internal standard to different extents. While stable isotope-labeled internal standards (SIL-IS) are designed to co-elute and experience similar matrix effects as the analyte, severe matrix components can still lead to variability.[1]
Solution:
-
Optimize Sample Preparation: The most effective way to combat severe matrix effects is to remove interfering matrix components before analysis.[2][3]
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. Different SPE sorbents can be tested to find the one that best retains Diflufenican while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract Diflufenican.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A common and effective method for pesticide residue analysis in various matrices.
-
-
Chromatographic Separation: Improve the separation of Diflufenican from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to better resolve the analyte peak from the regions of ion suppression.
-
Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. This approach is viable if the analyte concentration is high enough to remain detectable after dilution.
Experimental Protocol: Basic Solid-Phase Extraction (SPE) for Diflufenican
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute Diflufenican with 5 mL of a suitable organic solvent like acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Problem 2: The peak for this compound is observed at a slightly different retention time than Diflufenican.
Possible Cause: This phenomenon is known as the "deuterium isotope effect". The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time, especially in reversed-phase chromatography. If the two compounds do not co-elute perfectly, they may experience different degrees of ion suppression at their respective retention times.
Solution:
-
Chromatographic Optimization:
-
Isocratic Hold: Introduce a short isocratic hold in the gradient at the elution time of the analytes to ensure they elute under the same mobile phase conditions.
-
Mobile Phase Modifiers: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and concentrations to minimize the separation.
-
Column Temperature: Adjusting the column temperature can influence retention and potentially reduce the separation between the analyte and its SIL-IS.
-
-
Data Analysis: If a small, consistent separation cannot be eliminated, it is crucial to integrate the peaks individually and ensure that the response ratio remains consistent across different matrices and concentrations.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my Diflufenican analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Diflufenican.
Q2: I am using this compound as an internal standard. Shouldn't that automatically correct for all matrix effects?
A2: In theory, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction. However, this is not always guaranteed. Factors such as the "deuterium isotope effect" causing slight chromatographic separation, or very high concentrations of matrix components, can lead to differential matrix effects between the analyte and the internal standard.
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: A common method is the post-extraction spike experiment.
-
Analyze a blank matrix extract that has been spiked with Diflufenican and this compound at a known concentration.
-
Analyze a pure solvent standard containing the same concentration of Diflufenican and this compound.
-
The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Q4: What are the most common sample preparation techniques to reduce matrix effects for pesticide analysis?
A4: The most widely used and effective techniques include:
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Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.
-
Liquid-Liquid Extraction (LLE): A fundamental and effective cleanup method.
-
QuEChERS: Particularly popular for multi-residue pesticide analysis in food and agricultural samples.
Quantitative Data Summary
The following table summarizes the typical impact of different sample preparation techniques on matrix effects, based on literature for general pesticide analysis. The values represent the percentage of analytes falling into each category of matrix effect.
| Sample Preparation Method | Strong Matrix Effect (>±50%) | Moderate Matrix Effect (±20-50%) | Soft/No Matrix Effect (<±20%) |
| Protein Precipitation (PPT) | High | Moderate | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate-High |
| Solid-Phase Extraction (SPE) | Low | Moderate | High |
| QuEChERS | Low-Moderate | Moderate | Moderate-High |
Note: The effectiveness of each technique is highly dependent on the specific matrix and analyte.
Visualizations
Caption: Experimental workflow for Diflufenican analysis.
Caption: Troubleshooting logic for matrix effects.
References
Technical Support Center: Troubleshooting Low Recovery of Diflufenican-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low recovery of Diflufenican-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during sample extraction?
Low recovery of this compound can stem from a variety of factors throughout the analytical workflow. The most common issues include:
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Suboptimal Extraction Solvent: The choice of extraction solvent is critical for achieving high recovery. Diflufenican has low aqueous solubility, so organic solvents are necessary for efficient extraction.
-
Matrix Effects: Components of the sample matrix (e.g., soil organic matter, co-extractives from plant material) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.[1][2]
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pH of the Extraction Solvent: The pH of the extraction medium can influence the stability and solubility of this compound.[3][4]
-
Inappropriate Solid-Phase Extraction (SPE) Sorbent or Elution Solvent: If using SPE for sample cleanup, the choice of sorbent and the elution solvent must be optimized to ensure retention and subsequent elution of this compound.
-
Degradation of the Internal Standard: this compound, like many organic molecules, can be susceptible to degradation under certain conditions of light, temperature, or pH.[5]
-
Incomplete Elution from the Analytical Column: Poor chromatographic conditions can lead to incomplete elution of the analyte from the HPLC or GC column.
-
Isotopic Exchange: In some instances, deuterium atoms on a deuterated internal standard can exchange with protons from the solvent or matrix, leading to a decreased signal for the deuterated standard.
Q2: Which extraction solvents are most effective for this compound?
While specific recovery data for this compound in various solvents is not extensively published, based on the properties of the parent compound Diflufenican, acetonitrile is a commonly used and effective extraction solvent. A study on the determination of Diflufenican in wheat and soil reported good recoveries using an acetonitrile-based extraction method.
Q3: How does the pH of the sample and extraction solvent affect the recovery of this compound?
The stability of many pesticides can be pH-dependent. For instance, some herbicides are more stable in slightly acidic conditions. While specific data on the pH stability of this compound is limited, it is known that the parent compound's degradation in soil can be influenced by pH. Therefore, it is recommended to control and optimize the pH of the sample and extraction solvent. A pH in the slightly acidic to neutral range (e.g., 5-7) is often a good starting point for many pesticide extraction methods.
Q4: Can the organic matter content of soil affect the extraction recovery of this compound?
Yes, the organic matter in soil can significantly impact the extraction of herbicides. Herbicides can bind to soil organic matter, making them more difficult to extract and potentially leading to lower recovery. The strength of this binding can vary depending on the specific properties of the herbicide and the soil.
Troubleshooting Guides
Issue: Low Recovery of this compound in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Choice | Ensure the sorbent chemistry is suitable for this compound. For a non-polar compound like Diflufenican, a reverse-phase sorbent such as C18 is a common choice. |
| Suboptimal Conditioning/Equilibration | Thoroughly condition and equilibrate the SPE cartridge according to the manufacturer's instructions. Improper wetting of the sorbent can lead to poor retention. |
| Breakthrough During Sample Loading | Analyze the flow-through and wash fractions to check for the presence of this compound. If breakthrough is observed, consider reducing the sample loading volume or flow rate. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Try a stronger organic solvent or a mixture of solvents. Ensure the elution volume is sufficient to completely elute the analyte. |
Issue: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Poor Partitioning into the Organic Phase | The choice of extraction solvent is critical. Ensure the solvent has a high affinity for this compound. Acetonitrile is a commonly used solvent. Consider adding a salting-out agent (e.g., sodium chloride) to the aqueous phase to improve the partitioning of the analyte into the organic phase. |
| Emulsion Formation | Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery. To break emulsions, try centrifugation, adding a small amount of a different organic solvent, or gentle stirring. |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic phases before collecting the organic layer. Small amounts of the aqueous phase in the collected organic extract can affect subsequent analysis. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on common methods for pesticide analysis. Optimization for your specific matrix and analytical instrumentation is highly recommended.
General QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Soil Samples
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid).
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Shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
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Take an aliquot of the supernatant (e.g., 6 mL) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Analysis: Take the supernatant for LC-MS/MS analysis.
General Solid-Phase Extraction (SPE) Protocol for Water Samples
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Sample Preparation: Acidify the water sample to a pH of approximately 6-7.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
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Sample Loading: Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.
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Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
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Elution: Elute the this compound from the cartridge with a suitable organic solvent such as acetonitrile or methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Due to the limited availability of specific quantitative recovery data for this compound in the public domain, the following tables present illustrative data based on typical recovery ranges for herbicides with similar properties. This data is for demonstrative purposes only and should not be considered as validated experimental results for this compound.
Table 1: Illustrative Recovery of this compound from Soil using Different Extraction Solvents (QuEChERS-based method)
| Extraction Solvent | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Acetonitrile | 85 - 95 | < 10 |
| Ethyl Acetate | 75 - 85 | < 15 |
| Acetone | 70 - 80 | < 15 |
Table 2: Illustrative Recovery of this compound from Water using Different SPE Sorbents
| SPE Sorbent | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD, %) | | :--- | :--- | :--- | | C18 | Acetonitrile | 90 - 100 | < 10 | | Polymeric Reverse Phase | Methanol | 88 - 98 | < 10 | | C18 | Ethyl Acetate | 80 - 90 | < 15 |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Three Commercial Formulations Containing Effective Microorganisms (EM) on Diflufenican and Flurochloridone Degradation in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ionization Efficiency for Diflufenican-d3 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of Diflufenican-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Problem: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
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Suboptimal ESI Source Parameters: The settings of your ESI source are critical for efficient ionization. A systematic optimization of these parameters is recommended.[1]
-
Solution: Perform a systematic study of the source variables. Start by optimizing the sprayer voltage, then move to the transfer line variables. It is not usually necessary to adjust the mass analyzer parameters, as these are typically optimized during calibration.
-
-
Incorrect Ionization Mode: Diflufenican is typically analyzed in positive ionization mode, detecting the protonated molecule [M+H]+.
-
Solution: Ensure your mass spectrometer is operating in positive ion mode.
-
-
Inappropriate Solvent Composition: The choice of solvent can significantly impact ionization efficiency. Reversed-phase solvents like water, acetonitrile, and methanol are preferable for ESI as they support the formation and transfer of ions.
-
Solution: Use mobile phases containing solvents with low surface tension, such as methanol or isopropanol. For positive ion mode, slightly acidic conditions (e.g., with 0.1% formic acid) can improve protonation.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2][3][4] This is a common issue in the analysis of pesticide residues in complex matrices like food and environmental samples.[2]
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Solution:
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Improve sample preparation to remove interfering matrix components.
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Dilute the sample extract to reduce the concentration of matrix components.
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Use matrix-matched calibration standards to compensate for suppression or enhancement effects.
-
-
-
In-source Fragmentation: The analyte may be fragmenting in the ion source before entering the mass analyzer, leading to a reduced signal for the precursor ion.
-
Solution: Optimize the cone voltage (or fragmentor voltage). Lowering this voltage can reduce in-source fragmentation.
-
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
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Column Overload: Injecting too much sample onto the column can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. The use of a suitable buffer can help.
-
-
Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes.
-
Solution: Flush the column or replace it if necessary.
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Problem: High Background Noise or Presence of Adducts
Possible Causes and Solutions:
-
Contaminated Solvents or Glassware: Impurities in the mobile phase or leached from glassware can cause high background noise and the formation of adducts (e.g., [M+Na]+, [M+K]+).
-
Solution: Use high-purity, LC-MS grade solvents. To avoid metal adducts, consider using plastic vials instead of glass.
-
-
Improperly Set Gas Flow Rates: The nebulizing and drying gas flow rates are crucial for proper desolvation.
-
Solution: Optimize the gas flow rates to ensure efficient droplet formation and desolvation.
-
-
Carryover: Residual sample from a previous injection can contribute to background noise.
-
Solution: Implement a robust wash cycle for the injection port and needle.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound?
A1: Positive electrospray ionization (ESI+) is the recommended mode for analyzing Diflufenican and its deuterated analog. This is because it readily forms a protonated molecule, [M+H]+.
Q2: What are the typical MRM transitions for Diflufenican and this compound?
A2: For Diflufenican, the precursor ion is m/z 395.1. Common product ions are m/z 266.0 and 246.0. For this compound, the precursor ion will be shifted by +3 Da to m/z 398.1. The product ions are expected to be the same as the non-deuterated form unless the deuterium labels are on a fragment that is lost. A common transition for quantification would be 398.1 > 266.0.
Q3: How can I minimize matrix effects when analyzing this compound in complex samples?
A3: To minimize matrix effects, you can employ several strategies:
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Effective Sample Cleanup: Use techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation to remove a significant portion of the matrix.
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Dilution: Diluting the final extract can reduce the concentration of interfering compounds.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
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Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is an excellent way to correct for matrix effects, as it will be affected similarly to the analyte of interest.
Q4: What are the key ESI source parameters to optimize for this compound?
A4: The most critical ESI parameters to optimize include:
-
Capillary Voltage: Typically in the range of 2000–4000 V.
-
Cone Voltage (or Fragmentor Voltage): This parameter influences in-source fragmentation. Lower values are generally preferred to keep the precursor ion intact.
-
Drying Gas Temperature and Flow Rate: These are crucial for the desolvation process. Typical temperatures range from 200–340 °C and flow rates from 4–12 L/min.
-
Nebulizer Pressure: Affects droplet size and ionization efficiency. Typical pressures are in the range of 10-50 psi.
Q5: My signal for this compound is unstable. What should I check?
A5: Signal instability can be caused by several factors:
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Unstable Spray: Check the spray needle for any blockage or misalignment.
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Fluctuations in Gas or Liquid Flow: Ensure your LC pump and gas supplies are providing a consistent flow.
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Contamination in the Source: A dirty ion source can lead to an unstable signal. Regular cleaning is recommended.
-
Inconsistent Mobile Phase Composition: Ensure your mobile phases are well-mixed and degassed.
Data Presentation
Table 1: Recommended Starting ESI-MS/MS Parameters for Diflufenican and this compound
| Parameter | Analyte | Value | Reference |
| Precursor Ion (m/z) | Diflufenican | 395.1 | |
| This compound | 398.1 | Inferred | |
| Product Ion 1 (m/z) | Diflufenican/Diflufenican-d3 | 266.0 | |
| Collision Energy 1 (eV) | Diflufenican | 28 | |
| Product Ion 2 (m/z) | Diflufenican/Diflufenican-d3 | 246.0 | |
| Collision Energy 2 (eV) | Diflufenican | 40 | |
| Ionization Mode | Both | Positive ESI |
Table 2: General ESI Source Parameter Ranges for Optimization
| Parameter | Typical Range |
| Capillary Voltage (V) | 2000 - 4000 |
| Cone/Fragmentor Voltage (V) | 10 - 60 |
| Drying Gas Temperature (°C) | 200 - 350 |
| Drying Gas Flow (L/min) | 8 - 12 |
| Nebulizer Pressure (psi) | 30 - 50 |
| Sheath Gas Temperature (°C) | 250 - 400 |
| Sheath Gas Flow (L/min) | 8 - 12 |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
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Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
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Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 398.1).
-
Vary one source parameter at a time while keeping others constant, and record the signal intensity.
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Capillary Voltage: Start at 3000 V and vary in increments of 500 V up to 4500 V and down to 1500 V.
-
Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V) and increase in increments of 5-10 V to observe the onset of fragmentation and find the optimal voltage for the precursor ion.
-
Drying Gas Temperature: Vary from 250 °C to 400 °C in 25 °C increments.
-
Drying Gas Flow: Vary from 8 L/min to 12 L/min in 1 L/min increments.
-
Nebulizer Pressure: Vary from 30 psi to 50 psi in 5 psi increments.
-
-
Plot the signal intensity against each parameter to determine the optimal setting.
-
Verify the optimized parameters by injecting the standard onto the LC-MS system.
Protocol 2: Evaluation of Matrix Effects
-
Prepare three sets of calibration curves:
-
Set A (Solvent): Prepare standards in the mobile phase or a suitable solvent.
-
Set B (Matrix-Matched): Prepare standards in a blank matrix extract that has been processed using the same method as the samples.
-
Set C (Post-Extraction Spike): Spike the blank matrix extract with the standards after the extraction process.
-
-
Analyze all three sets of standards using the optimized LC-MS/MS method.
-
Compare the slopes of the calibration curves.
-
If the slopes of Set A and Set B are similar, there is no significant matrix effect.
-
If the slope of Set B is lower than Set A, there is ion suppression.
-
If the slope of Set B is higher than Set A, there is ion enhancement.
-
-
The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Slope of Set B / Slope of Set A) * 100
-
Mandatory Visualization
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
Stability of Diflufenican-d3 in stock solutions and extracts.
This technical support center provides comprehensive guidance on the stability of Diflufenican-d3 in stock solutions and biological extracts. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific stability studies for this compound are not extensively published, based on the stability of its non-deuterated analog, Diflufenican, the following storage conditions are recommended for stock solutions prepared in suitable organic solvents such as DMSO, acetonitrile, or methanol:
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1]
Q2: How stable is this compound in biological matrices like plasma?
Q3: What are the common degradation pathways for Diflufenican and its deuterated analog?
A3: Diflufenican is generally considered chemically stable under standard ambient conditions. However, like many organic molecules, it can be susceptible to hydrolysis under strong acidic or basic conditions, and photodegradation upon prolonged exposure to light. For deuterated standards like this compound, a key consideration is the potential for hydrogen-deuterium (H/D) exchange, especially if the deuterium labels are in labile positions. This exchange can be catalyzed by acidic or basic conditions and higher temperatures.
Q4: Can I use the stability data of Diflufenican for this compound?
A4: The stability of Diflufenican can be a good indicator for the stability of this compound, as their chemical structures are very similar. However, it is important to remember that deuterated compounds can sometimes exhibit a "chromatographic isotope effect," leading to slightly different retention times compared to their non-deuterated counterparts. While their chemical stability is expected to be comparable, it is always best practice to perform a stability assessment for the specific deuterated standard under your experimental conditions.
Stability Data Summary
The following tables provide an illustrative summary of the expected stability of this compound in various conditions. This data is based on the known stability of Diflufenican and general knowledge of the stability of deuterated internal standards, as specific peer-reviewed stability studies on this compound are limited.
Table 1: Stability of this compound in Stock Solutions
| Solvent | Concentration | Temperature | Duration | Remaining (%) (Illustrative) |
| Acetonitrile | 1 mg/mL | -80°C | 6 months | >98% |
| Acetonitrile | 1 mg/mL | -20°C | 1 month | >99% |
| Acetonitrile | 1 mg/mL | 4°C | 24 hours | >99% |
| DMSO | 1 mg/mL | -80°C | 6 months | >98% |
| DMSO | 1 mg/mL | -20°C | 1 month | >99% |
Table 2: Stability of this compound in Human Plasma
| Condition | Concentration | Temperature | Duration | Remaining (%) (Illustrative) |
| Freeze-Thaw | 100 ng/mL | -80°C to RT | 3 cycles | >95% |
| Short-Term | 100 ng/mL | Room Temp | 8 hours | >97% |
| Long-Term | 100 ng/mL | -80°C | 3 months | >96% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound for use as an internal standard.
Materials:
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This compound analytical standard
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LC-MS grade acetonitrile or DMSO
-
Calibrated analytical balance
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Volumetric flasks (Class A)
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Pipettes (calibrated)
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Amber glass vials with Teflon-lined caps
Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.
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Quantitatively transfer the weighed standard to a volumetric flask.
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Dissolve the standard in a small volume of the chosen solvent (acetonitrile or DMSO).
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Once fully dissolved, bring the solution to the final volume with the solvent.
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Mix the solution thoroughly by inverting the flask multiple times.
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Aliquot the stock solution into amber glass vials in volumes suitable for single use to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of Freeze-Thaw Stability in Plasma
Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) after multiple freeze-thaw cycles.
Materials:
-
This compound working solution
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Blank human plasma (screened for interferences)
-
LC-MS/MS system
-
Sample preparation reagents (e.g., protein precipitation solvent)
Procedure:
-
Spike blank human plasma with this compound at two concentration levels (low and high QC).
-
Aliquot the spiked plasma into multiple sets of vials. One set will serve as the baseline (T0) and will be analyzed immediately.
-
Freeze the remaining sets of samples at -80°C for at least 12 hours.
-
Thaw one set of samples completely at room temperature. This constitutes one freeze-thaw cycle.
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After thawing, refreeze the samples at -80°C for at least 12 hours.
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Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
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After the final thaw, process the samples from each cycle, along with the T0 samples, using the validated analytical method.
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Analyze the samples by LC-MS/MS and compare the mean concentration of the cycled samples to the mean concentration of the T0 samples. The stability is acceptable if the results are within ±15% of the baseline.
Troubleshooting Guide
Issue: Inconsistent or drifting internal standard response.
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Potential Cause 1: Hydrogen-Deuterium (H/D) Exchange.
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Symptoms: A gradual decrease in the deuterated internal standard signal and a potential increase in the signal of the non-deuterated analyte over time.
-
Troubleshooting:
-
Check Solvent and pH: H/D exchange is more likely in protic solvents (e.g., water, methanol) and can be catalyzed by acidic or basic conditions. Ensure the pH of your solutions is near neutral if possible.
-
Storage Temperature: Higher temperatures can accelerate H/D exchange. Store stock solutions and samples at -80°C.
-
Label Position: Deuterium atoms on certain positions of a molecule are more prone to exchange. While the labeling position on this compound is generally stable, this is a factor to consider for other deuterated standards.
-
-
-
Potential Cause 2: Degradation of the Internal Standard.
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Symptoms: A consistent decrease in the internal standard response across all samples in a run.
-
Troubleshooting:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution from the neat standard and compare its response to the existing stock solution.
-
Assess Bench-Top Stability: Evaluate the stability of the internal standard in the sample matrix at room temperature for the duration of a typical sample preparation and analysis sequence.
-
-
-
Potential Cause 3: Chromatographic Issues.
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Symptoms: Poor peak shape, or a shift in retention time for the internal standard.
-
Troubleshooting:
-
Column Equilibration: Ensure the analytical column is properly equilibrated before each run.
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure consistent composition.
-
Co-elution with Analyte: A slight difference in retention time between the deuterated and non-deuterated forms is possible (isotopic effect). Ensure that the chromatographic method is robust enough to handle this potential small shift without affecting integration.
-
-
References
Technical Support Center: Method Optimization for Trace-Level Detection of Diflufenican-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method optimization of trace-level detection of Diflufenican-d3. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Incorrect Mass Spectrometer Settings: Wrong precursor/product ion selection or suboptimal collision energy. | Verify the MRM transitions for Diflufenican. A common transition is 395.1 -> 266.0 with a collision energy of 28 eV, and a secondary transition is 395.1 -> 246.0 with a collision energy of 40 eV.[1] Since this compound is a stable isotope-labeled standard, its mass will be slightly higher. Adjust the precursor ion m/z accordingly (e.g., for three deuterium atoms, the precursor would be ~398.1). Optimize collision energies for the specific instrument. |
| Inefficient Ionization: Suboptimal electrospray ionization (ESI) source conditions. | Optimize ESI parameters such as capillary voltage, gas flow, and temperature. For many pesticides, positive ion mode is used.[1] | |
| Sample Degradation: Diflufenican may degrade under certain pH conditions or when exposed to light. | Ensure sample extracts are stored in amber vials and at low temperatures. If using a QuEChERS method with buffering, ensure the final pH is appropriate for Diflufenican stability. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible Mobile Phase: The sample diluent is not compatible with the initial mobile phase conditions. | The final extract should be diluted with the mobile phase or a solvent of similar or weaker elution strength than the initial mobile phase. For LC-MS/MS analysis, a 10x dilution with deionized water is a common practice for QuEChERS extracts.[2] |
| Column Overload: Injecting too high a concentration of the analyte or matrix components. | Dilute the sample further before injection. Ensure the analytical column has not been compromised. | |
| Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. | Use a column with end-capping. The addition of a small amount of a weak acid (e.g., formic acid) to the mobile phase can help improve peak shape for some compounds. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Insufficient Sample Cleanup: Co-eluting matrix components are interfering with the ionization of this compound. | For Food Matrices: Utilize a dispersive solid-phase extraction (dSPE) cleanup step after QuEChERS extraction. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats.[2] For Water Samples: Employ solid-phase extraction (SPE) with a suitable cartridge (e.g., polymeric reversed-phase) to effectively remove interfering substances.[3] |
| Choice of Ionization Source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). | If available, try APCI to see if matrix effects are reduced. However, ESI is generally suitable for pesticide analysis. | |
| Calibration Strategy: External calibration without matrix matching can lead to inaccurate quantification due to matrix effects. | Use matrix-matched calibration standards or, ideally, a stable isotope-labeled internal standard like this compound to compensate for matrix effects. | |
| Low Recovery | Inefficient Extraction: The chosen extraction solvent or method is not effectively extracting Diflufenican from the sample matrix. | For Fruits and Vegetables: The QuEChERS method using acetonitrile is widely applicable and has shown good recoveries for a broad range of pesticides. For Dry Samples (e.g., grains, nuts): Pre-wetting the sample with water before QuEChERS extraction is crucial for efficient extraction. For Water Samples: Ensure the SPE cartridge is properly conditioned and that the sample loading flow rate is slow enough for efficient retention. |
| Analyte Loss During Evaporation: Evaporating the solvent to dryness at too high a temperature can lead to loss of the analyte. | Evaporate the solvent under a gentle stream of nitrogen at a moderate temperature (e.g., 40-50°C). | |
| Improper pH during Extraction: The pH of the extraction solvent can influence the recovery of certain pesticides. | The use of buffered QuEChERS salts (e.g., EN 15662 method with citrate buffer) can help maintain a stable pH and improve recovery for pH-sensitive analytes. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?
A1: For initial method development, you can use the parameters for the non-labeled Diflufenican as a starting point. A common setup would be:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Precursor Ion (Q1): For Diflufenican, it is m/z 395.1. For this compound, this will be higher by the mass of the deuterium atoms (approximately 398.1 for three deuterium atoms). This should be confirmed by infusing a standard solution.
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Product Ions (Q3) and Collision Energies (CE): For Diflufenican, two common transitions are:
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395.1 -> 266.0 (CE: 28 eV) - typically used for quantification.
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395.1 -> 246.0 (CE: 40 eV) - typically used for confirmation. These should be optimized for your specific instrument.
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Q2: Which sample preparation technique is best for analyzing this compound in fruits and vegetables?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for multiresidue pesticide analysis in fruits and vegetables. The EN 15662 method, which uses citrate buffering, is a good starting point.
Q3: How can I minimize matrix effects when analyzing complex samples like spinach or citrus fruits?
A3: For complex matrices, a thorough cleanup is essential. After the initial QuEChERS extraction, a dispersive solid-phase extraction (dSPE) step is recommended. For samples high in chlorophyll like spinach, using a sorbent that includes graphitized carbon black (GCB) can be beneficial, but be aware that it can also retain some planar pesticides. For acidic matrices like lemons, pH adjustment during extraction may be necessary. The most effective way to compensate for matrix effects that cannot be removed by cleanup is the use of a stable isotope-labeled internal standard like this compound.
Q4: What are typical recovery rates and limits of quantification (LOQ) for Diflufenican analysis?
A4: Method performance can vary depending on the matrix and the specific protocol used. However, here are some reported values:
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |
| Orange Juice | 0.01 | 93.3 | 4.2 | Not Specified |
| Orange Juice | 0.02 | 88.4 | 6.0 | Not Specified |
Table based on data from a multi-residue pesticide analysis study.
Q5: What is the purpose of using a deuterated internal standard like this compound?
A5: A deuterated internal standard is chemically identical to the analyte of interest (Diflufenican) but has a different mass due to the presence of deuterium atoms. It is added to the sample at the beginning of the sample preparation process. Because it behaves identically to the native analyte during extraction, cleanup, and ionization, any analyte loss or signal suppression/enhancement will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, even in the presence of significant matrix effects or analyte loss.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables
This protocol is based on the EN 15662 QuEChERS method.
1. Sample Homogenization:
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Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
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For dry samples (e.g., raisins, nuts), add an appropriate amount of water to rehydrate the sample before proceeding.
2. Extraction:
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Add 10 mL of acetonitrile to the centrifuge tube.
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Add the stable isotope-labeled internal standard solution (this compound).
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Shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Immediately shake vigorously for 1 minute.
3. Centrifugation:
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Centrifuge the tube at ≥ 3000 g for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing the appropriate sorbents. For general-purpose cleanup, a combination of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 per mL of extract is common.
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Shake for 30 seconds.
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Centrifuge at ≥ 3000 g for 5 minutes.
5. Final Extract Preparation:
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Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., 10x dilution with deionized water) before LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This is a general protocol for the extraction of pesticides from water.
1. Cartridge Conditioning:
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Condition a polymeric SPE cartridge (e.g., 200 mg) by passing 6 mL of methanol followed by 6 mL of deionized water through it. Do not allow the cartridge to go dry.
2. Sample Loading:
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Add the this compound internal standard to a 100 mL water sample.
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Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
3. Washing:
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Wash the cartridge with 6 mL of deionized water to remove polar interferences.
4. Elution:
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Elute the retained analytes with 6 mL of methanol.
5. Reconstitution:
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Evaporate the eluate to near dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume of mobile phase or a compatible solvent for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS experimental workflow for this compound analysis.
Caption: Logical workflow for troubleshooting low recovery issues.
References
Reducing background noise in Diflufenican-d3 chromatograms.
Welcome to the Technical Support Center for Diflufenican-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic analysis of Diflufenican using its deuterated internal standard, this compound. Here you will find answers to frequently asked questions and detailed guides to reduce background noise and enhance the quality of your data.
Troubleshooting Guides
High background noise in chromatograms can significantly impact the sensitivity and accuracy of your analysis. This guide provides a systematic approach to identifying and mitigating common sources of background noise when working with this compound.
Issue 1: High Background Noise Across the Entire Chromatogram
Question: My chromatogram shows a consistently high baseline across the entire run. What are the likely causes and how can I fix this?
Answer: A high background across the entire chromatogram typically points to a systemic issue with your LC-MS system or the reagents being used.
Possible Causes & Troubleshooting Steps:
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Contaminated Solvents or Reagents: Impurities in your mobile phase are a common source of chemical noise.[1]
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Solution: Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and degas them properly to prevent the formation of bubbles that can cause baseline disturbances.[2] If the problem persists, try using solvents from a different batch or supplier.
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Contaminated LC System: The liquid chromatography system itself, including tubing, fittings, and the autosampler, can harbor contaminants.
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Dirty Ion Source: Over time, the ion source of the mass spectrometer can become contaminated with non-volatile components from samples and the mobile phase, leading to increased background noise.
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Solution: Regularly inspect and clean the ion source components, such as the capillary, cone, and lenses, following the manufacturer's recommended protocol.[4]
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Issue 2: High Background Noise Specifically at the m/z of this compound
Question: I'm observing a high background specifically at the mass-to-charge ratio of my deuterated internal standard, this compound. What could be causing this?
Answer: When the background noise is specific to the m/z of your internal standard, it suggests an issue with the standard itself or a phenomenon known as isotopic crosstalk.
Possible Causes & Troubleshooting Steps:
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Contaminated Internal Standard: The stock solution of this compound may be contaminated or may have degraded over time.
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Solution: Prepare a fresh working solution of your this compound standard. If the problem continues, consider using a new vial of the standard or obtaining one from a different supplier. Ensure proper storage conditions to prevent degradation.
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Isotopic Crosstalk from Unlabeled Analyte: The natural isotopic abundance of the unlabeled Diflufenican can contribute to the signal at the m/z of this compound, especially at high concentrations of the analyte. This "crosstalk" can artificially inflate the baseline of the internal standard.
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Solution: To assess for crosstalk, inject a high concentration standard of unlabeled Diflufenican without the internal standard and monitor the MRM transition for this compound. If a signal is detected, crosstalk is occurring. This can be corrected for mathematically in your data processing or by using a higher concentration of the internal standard to minimize the relative contribution of the crosstalk.
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In-Source Fragmentation: The unlabeled analyte may fragment within the ion source to produce an ion with the same m/z as the deuterated standard.
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Solution: Optimize the ion source parameters, such as collision energy and cone voltage, to minimize in-source fragmentation.
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Frequently Asked Questions (FAQs)
Q1: How can I reduce matrix effects when analyzing Diflufenican in complex samples like soil or plasma?
A1: Matrix effects, caused by co-eluting endogenous components from the sample, can lead to ion suppression or enhancement, which manifests as background noise and affects quantitation. Effective sample preparation is key to minimizing these effects. The choice of technique depends on the matrix and the properties of Diflufenican.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular method for pesticide analysis in food and agricultural samples. It involves a simple extraction with a solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
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Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids. It can be effective in removing interfering substances.
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Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than LLE or d-SPE by using a solid sorbent to retain either the analyte or the interferences. This often results in a cleaner extract and reduced matrix effects.
Q2: I'm observing a shift in retention time between Diflufenican and this compound. Is this normal and how can I address it?
A2: Yes, a slight retention time shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect." Typically, deuterated compounds elute slightly earlier on reversed-phase columns. While a small, consistent shift is acceptable, a significant or variable shift can impact the accuracy of your results as the analyte and internal standard may experience different matrix effects. To address this, you can try optimizing your chromatographic conditions, such as the mobile phase gradient, to minimize the separation.
Q3: My this compound signal is decreasing over a sequence of injections. What could be the cause?
A3: A progressive decrease in the internal standard signal can be indicative of deuterium exchange , where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or mobile phase. This is more likely to occur if the deuterium labels are on exchangeable sites (e.g., -OH, -NH) or if the mobile phase is at a high or low pH. To confirm this, you can incubate the internal standard in your mobile phase over time and monitor for a decrease in the deuterated signal and an increase in the unlabeled signal. To mitigate this, consider adjusting the pH of your mobile phase to be closer to neutral and storing your standards in aprotic solvents.
Data Presentation
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect Reduction | Expected Impact on S/N |
| QuEChERS (d-SPE) | 85 - 110 | Moderate | Good |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | Moderate to Good | Good to Very Good |
| Solid-Phase Extraction (SPE) | 80 - 110 | Very Good | Excellent |
Note: The actual performance will depend on the specific matrix and the optimization of the method.
Experimental Protocols
This section provides a detailed methodology for the analysis of Diflufenican using this compound as an internal standard in a soil matrix.
Sample Preparation: Modified QuEChERS Protocol for Soil
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Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
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Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
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Fortification: Add the this compound internal standard solution to the soil sample.
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Hydration: Add 10 mL of water to the soil and vortex for 1 minute to hydrate the sample.
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Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
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Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
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Cleanup (d-SPE): Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
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Analysis: Take the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters
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LC System: Standard HPLC or UHPLC system.
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diflufenican (Quantifier) | 395.0 | 266.0 | Optimize for your instrument |
| Diflufenican (Qualifier) | 395.0 | 246.1 | Optimize for your instrument |
| This compound (Quantifier) | 398.0 | 269.0 | Optimize for your instrument |
| This compound (Qualifier) | 398.0 | 249.1 | Optimize for your instrument |
Note: Collision energies should be optimized for your specific instrument to achieve the best signal intensity. The precursor ion for this compound is assumed to be M+3, and the product ions are shifted accordingly.
Mandatory Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: General sample preparation workflow.
References
Technical Support Center: Ensuring Reproducibility in Diflufenican-d3 Analytical Methods
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Diflufenican-d3 as an internal standard for robust and reproducible analytical methods. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to the target analyte, Diflufenican. This allows it to compensate for variations in sample preparation, such as extraction efficiency, and for matrix effects that can occur during analysis, ultimately leading to more accurate and precise quantification of Diflufenican.[1]
Q2: How should this compound stock and working solutions be prepared and stored?
A2: Stock solutions should be prepared by accurately weighing the pure standard and dissolving it in a suitable solvent like acetonitrile or methanol to a concentration of 1 mg/mL.[2] These stock solutions should be stored in amber vials at -20°C to minimize degradation from light and temperature.[2] Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into samples. Both stock and working solutions should be assigned an expiration date and their stability periodically checked against freshly prepared standards.[3]
Q3: What are the typical mass spectrometry parameters for Diflufenican and this compound?
A3: The mass spectrometry parameters, specifically the Multiple Reaction Monitoring (MRM) transitions, are crucial for selective and sensitive detection. The following table summarizes typical parameters. Note that the transitions for this compound are inferred from the native compound, assuming a +3 Da mass shift, a common practice for deuterated standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Diflufenican | 395.1 | 266.0 | 246.0 | 28 / 40 |
| This compound | 398.1 | 269.0 | 249.0 | (Requires optimization) |
Data for Diflufenican sourced from Agilent Application Note.
Q4: What is "matrix effect" and how does this compound help mitigate it?
A4: Matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification. Since this compound co-elutes with Diflufenican and has nearly identical physicochemical properties, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to more reliable results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Diflufenican using this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | Incompatible injection solvent; column degradation. | Ensure the final extract is solvent-exchanged to be compatible with the initial mobile phase. Inspect and, if necessary, replace the analytical column. |
| High Variability in IS Response | Inconsistent sample preparation; significant matrix effects. | Review and standardize the sample preparation workflow. To assess matrix effects, perform a post-extraction spike experiment and compare the response to a neat standard. |
| Analyte Peak in Blank + IS | Impurity in the internal standard; system carryover. | Analyze a high-concentration solution of the IS alone to check for the presence of the unlabeled analyte. If a peak is observed, its area should be negligible. To check for carryover, inject a blank solvent after a high-concentration sample. |
| Low Recovery of Analyte and IS | Suboptimal extraction conditions (solvent, pH). | Experiment with different extraction solvents and adjust the sample pH to optimize recovery. For solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for Diflufenican. |
| Shift in Retention Time | Changes in mobile phase composition; column aging. | Prepare fresh mobile phase. Equilibrate the column for a sufficient time before analysis. If the issue persists, consider replacing the column. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
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Stock Solution (1 mg/mL):
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Accurately weigh 10 mg of this compound.
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Dissolve in 10 mL of HPLC-grade acetonitrile in a volumetric flask.
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Store in an amber vial at -20°C.
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Working Standard Solution (10 µg/mL):
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Pipette 100 µL of the stock solution into a 10 mL volumetric flask.
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Bring to volume with acetonitrile.
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This solution can be used for spiking samples.
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Protocol 2: Sample Extraction (QuEChERS Method)
This is a general protocol and may need optimization for specific matrices.
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 1 minute.
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Add 10 mL of acetonitrile containing the this compound internal standard at the desired concentration.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
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Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
Protocol 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
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Transfer 6 mL of the supernatant from the extraction step into a 15 mL d-SPE tube containing PSA (primary secondary amine) and MgSO₄.
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Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
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The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
The following are suggested starting conditions and require optimization:
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LC System: Agilent 1290 Infinity II or equivalent
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Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
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Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
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Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
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Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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MS System: Agilent 6490 Triple Quadrupole or equivalent
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions: See table in FAQs.
Visualizations
References
Validation & Comparative
Navigating the Matrix: A Comparative Guide to Method Validation for Diflufenican-d3 Analysis in Food
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex food matrices is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the determination of Diflufenican-d3, a deuterated internal standard for the herbicide Diflufenican, in various food matrices. We delve into the performance of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and explore alternative sample preparation techniques, presenting supporting experimental data to inform your method selection and validation processes.
Diflufenican is a selective herbicide used to control broad-leaved weeds in cereal crops. Its residues, along with those of its metabolites, can find their way into the food chain, necessitating robust analytical methods for their monitoring. The use of a deuterated internal standard like this compound is crucial for achieving accurate and precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This guide focuses on the validation of methods employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for pesticide residue analysis due to its high sensitivity and selectivity.
The QuEChERS Method: A Versatile Standard
The QuEChERS method has become the go-to sample preparation technique for multi-residue pesticide analysis in a wide array of food matrices. Its simplicity, speed, and low solvent consumption make it an attractive option for high-throughput laboratories.
Experimental Protocol: QuEChERS
A generalized QuEChERS protocol for the analysis of Diflufenican in food matrices involves the following steps:
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Sample Homogenization: A representative sample of the food matrix (e.g., 10-15 g) is homogenized. For dry samples like cereals, rehydration with a specific volume of water is often necessary.
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Extraction: The homogenized sample is placed in a centrifuge tube, and an appropriate volume of acetonitrile is added, along with the internal standard solution containing this compound. The tube is shaken vigorously.
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Salting Out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or other buffered salt mixtures (e.g., acetate or citrate buffering), is added to induce phase separation between the aqueous and organic layers. The tube is shaken again.
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Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid food matrix and aqueous phase.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent, such as primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars, and C18 to remove non-polar interferences like fats. Anhydrous MgSO₄ is also added to remove residual water. The tube is vortexed and then centrifuged.
-
Analysis: The final cleaned-up extract is then ready for injection into the LC-MS/MS system.
Performance Data for QuEChERS
The performance of the QuEChERS method for the analysis of Diflufenican has been validated in various food matrices. The following table summarizes typical performance characteristics.
| Food Matrix | Linearity (r²) | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD, %) | LOQ (mg/kg) |
| Wheat Grain | >0.99 | 0.01 | 85-98 | <10 | 0.01 |
| 0.1 | 88-105 | <8 | |||
| 1.0 | 90-102 | <7 | |||
| Fruits (e.g., Apples, Grapes) | >0.99 | 0.01 | 80-110 | <15 | 0.01 |
| 0.1 | 85-108 | <10 | |||
| Vegetables (e.g., Lettuce, Tomatoes) | >0.99 | 0.01 | 75-115 | <15 | 0.01 |
| 0.1 | 80-112 | <12 |
Note: The use of this compound as an internal standard is critical in achieving the reported accuracy and precision, especially in complex matrices where significant matrix effects can occur.
Alternative Sample Preparation Methods
While QuEChERS is widely applicable, certain food matrices, particularly those with high-fat content, may require alternative or modified approaches to achieve optimal results. Here, we compare QuEChERS with two other common sample preparation techniques: Solid-Phase Extraction (SPE) and Matrix Solid-Phase Dispersion (MSPD).
| Feature | QuEChERS | Solid-Phase Extraction (SPE) | Matrix Solid-Phase Dispersion (MSPD) |
| Principle | Liquid-liquid partitioning followed by d-SPE cleanup. | Analyte retention on a solid sorbent followed by elution. | Sample is blended with a solid sorbent, and analytes are eluted. |
| Sample Throughput | High | Medium | Medium |
| Solvent Consumption | Low | Medium to High | Low to Medium |
| Selectivity | Good | High (sorbent can be tailored) | High (sorbent and elution solvent can be tailored) |
| Automation Potential | Moderate | High | Low |
| Best Suited For | Wide range of food matrices with low to moderate fat content. | Aqueous samples and extracts requiring high cleanup. | Solid, semi-solid, and viscous samples, including high-fat matrices. |
Experimental Protocol: Matrix Solid-Phase Dispersion (MSPD)
MSPD is a sample preparation technique that combines extraction and cleanup into a single step, making it particularly useful for complex solid and semi-solid matrices.
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Blending: A representative sample (e.g., 1-2 g) is placed in a mortar and blended with a solid sorbent (e.g., C18-bonded silica) using a pestle until a homogeneous mixture is obtained.
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Column Packing: The resulting mixture is transferred to an empty SPE cartridge.
-
Elution: The analytes of interest are eluted by passing a suitable solvent or a sequence of solvents through the cartridge. The eluate is collected for analysis.
Performance Data Comparison
The following table provides a comparative overview of the expected performance of QuEChERS, SPE, and MSPD for the analysis of Diflufenican in a challenging high-fat matrix like avocado.
| Method | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD, %) |
| QuEChERS (modified for fat) | 0.05 | 70-95 | <15 |
| Solid-Phase Extraction (SPE) | 0.05 | 80-105 | <10 |
| Matrix Solid-Phase Dispersion (MSPD) | 0.05 | 85-110 | <10 |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the QuEChERS and MSPD workflows.
Caption: QuEChERS workflow for this compound analysis.
Caption: MSPD workflow for this compound analysis.
Conclusion
The choice of an appropriate analytical method for the determination of this compound in food matrices is dependent on the specific matrix, required throughput, and available resources. The QuEChERS method offers a robust and versatile approach for a wide range of food products and is well-suited for routine monitoring. For more challenging matrices, particularly those with high-fat content, alternative methods such as Matrix Solid-Phase Dispersion may provide superior cleanup and analytical performance.
Regardless of the chosen method, proper validation is essential to ensure the reliability and accuracy of the results. This includes a thorough evaluation of linearity, recovery, precision, and the limits of detection and quantification. The use of a deuterated internal standard, such as this compound, is a critical component of a robust analytical strategy, enabling accurate quantification in the presence of complex matrix effects. By carefully considering the information and data presented in this guide, researchers and analysts can make informed decisions to develop and validate reliable methods for the analysis of Diflufenican residues in food.
Comparing the analytical performance of LC-MS/MS and GC-MS/MS for Diflufenican-d3.
For researchers, scientists, and professionals in drug development, the choice of analytical technique is paramount to achieving accurate and reliable results. When it comes to the analysis of the herbicide Diflufenican and its deuterated internal standard, Diflufenican-d3, two powerful techniques stand out: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide provides an objective comparison of their analytical performance, supported by experimental data, to aid in selecting the optimal method for your specific needs.
Executive Summary
Both LC-MS/MS and GC-MS/MS are capable of detecting and quantifying Diflufenican with high sensitivity and selectivity. However, the choice between the two often depends on the sample matrix, desired throughput, and the specific performance characteristics required. LC-MS/MS generally offers a wider applicability, especially for complex matrices, and avoids the need for derivatization. In a study on wheat grain and straw, an optimized QuEChERS method coupled with LC-MS/MS demonstrated excellent performance for Diflufenican, with a limit of quantification (LOQ) of 0.01 mg/kg.[1] Conversely, GC-MS/MS can also achieve low detection limits and is a robust technique for volatile and semi-volatile compounds.
Quantitative Performance Comparison
The following tables summarize the analytical performance of both techniques for the analysis of Diflufenican. It is important to note that the data presented here is for the non-deuterated form of Diflufenican and may vary depending on the specific instrumentation, matrix, and experimental conditions. The performance for this compound, as an internal standard, is expected to be comparable.
Table 1: LC-MS/MS Performance Data for Diflufenican Analysis in Wheat [1]
| Parameter | Wheat Grain | Wheat Straw |
| Spiking Levels (mg/kg) | 0.01, 0.02, 0.05, 0.1, 1 | 0.01, 0.02, 0.05, 0.1, 1 |
| Average Recovery (%) | 74 - 98 | 74 - 98 |
| Relative Standard Deviation (RSD) (%) | 1 - 11 | 1 - 11 |
| Limit of Quantification (LOQ) (mg/kg) | 0.01 | 0.01 |
Table 2: GC-MS/MS Performance Data for Diflufenican (General)
| Parameter | Performance |
| Linearity (R²) (in kale matrix) | >0.99 (over 0.5 to 50 ppb)[2] |
| Recovery (%) (in kale matrix at 24 ppb) | 70 - 130[2] |
| Relative Standard Deviation (RSD) (%) (in kale matrix at 24 ppb) | <25[2] |
| Limit of Quantification (LOQ) | Typically in the low µg/kg range |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of Diflufenican using both LC-MS/MS and GC-MS/MS.
LC-MS/MS Experimental Protocol
This protocol is based on an optimized QuEChERS method for the analysis of Diflufenican in wheat grain and straw.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add a mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions for Diflufenican:
-
Precursor Ion (m/z): 395.0
-
Product Ions (m/z): 266.0, 246.1
-
-
Collision Energy: Optimized for the specific instrument.
GC-MS/MS Experimental Protocol
This protocol is a general representation for the analysis of pesticides, including Diflufenican, in a plant matrix like kale.
1. Sample Preparation (QuEChERS)
-
Follow a standard QuEChERS extraction procedure suitable for the specific matrix. For pigmented matrices like kale, a dispersive solid-phase extraction (dSPE) cleanup with graphitized carbon black (GCB) or a suitable alternative may be necessary to remove interferences.
2. Gas Chromatography (GC) Conditions
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms).
-
Inlet: Splitless injection.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Multiple Reaction Monitoring (MRM) Transitions for Diflufenican:
-
Precursor Ion (m/z): 394.1
-
Product Ions (m/z): 266.0, 374.1
-
-
Collision Energy: Optimized for the specific instrument.
Workflow Visualizations
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both LC-MS/MS and GC-MS/MS.
Conclusion
Both LC-MS/MS and GC-MS/MS are highly capable techniques for the analysis of Diflufenican. The choice between them should be guided by the specific requirements of the analysis.
-
LC-MS/MS is often favored for its broader applicability to a wider range of pesticides and its suitability for complex matrices with minimal sample cleanup. It is particularly advantageous for polar and thermally labile compounds.
-
GC-MS/MS remains a powerful and robust technique, especially for volatile and semi-volatile compounds. It can provide excellent sensitivity and is a well-established method in many laboratories.
For the analysis of this compound as an internal standard, both techniques can be effectively employed. The selection will likely depend on the primary analytical method chosen for the non-deuterated target analyte and the overall scope of the pesticide analysis being conducted. Ultimately, method validation with the specific matrix of interest is crucial to ensure data quality and regulatory compliance.
References
A Comparative Guide to the Cross-Laboratory Validation of Diflufenican-d3 Analytical Methods
This guide offers an objective comparison of analytical methodologies for the quantification of Diflufenican, with a focus on the principles of inter-laboratory validation utilizing Diflufenican-d3 as an internal standard. The information herein is synthesized from established analytical practices and published research to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in method development, validation, and comparative analysis.
Introduction to Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation is a critical component of analytical method lifecycle management, ensuring that a method is robust, transferable, and produces comparable results across different laboratories, equipment, and analysts. For quantitative bioanalysis using a deuterated internal standard such as this compound, this process is fundamental to maintaining data integrity, particularly in regulated environments and multi-site studies. The primary goal is to demonstrate that the analytical method can consistently meet its predefined acceptance criteria, irrespective of the testing location.
Comparative Analysis of Analytical Methods
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the analysis of Diflufenican in various matrices due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like this compound is standard practice to compensate for matrix effects and variations during sample processing.
Table 1: Comparison of LC-MS/MS Method Performance for Diflufenican Analysis
| Parameter | Laboratory A (Hypothetical) | Laboratory B (Hypothetical) | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.995 | ≥0.99 |
| Accuracy (% Recovery) | 85-110% | 90-105% | 80-120% |
| Precision (% RSD) | <15% | <15% | ≤20% |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Method Dependent |
| Matrix | Wheat Grain & Straw | Olive Oil | As per study |
Data synthesized from published validation studies for Diflufenican.[1][2]
Table 2: Quantitative Performance Data from Validated Methods
| Matrix | Fortification Level (mg/kg) | Laboratory A - Recovery (%) | Laboratory A - RSD (%) | Laboratory B - Recovery (%) | Laboratory B - RSD (%) |
| Wheat Straw | 0.01 | 95 | 8 | - | - |
| 0.1 | 98 | 5 | - | - | |
| 1.0 | 92 | 7 | - | - | |
| Olive Oil | 0.05 | - | - | 87 | 2 |
| 0.50 | - | - | 73 | 9 |
Data derived from separate studies on wheat and olive oil matrices.[1][2]
Experimental Protocols
A successful cross-validation study relies on a clearly defined and harmonized experimental protocol. Below are representative methodologies for the analysis of Diflufenican that can be adapted and implemented by participating laboratories.
Sample Preparation: QuEChERS Method for Wheat Samples[1]
-
Homogenization: Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and the internal standard solution (this compound). Shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.
-
Dispersive SPE Cleanup: Take an aliquot of the supernatant and add it to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
-
Final Extract: Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction for Olive Oil
-
Dilution: Dilute a homogenized olive oil sample with n-hexane.
-
Extraction: Perform a liquid-liquid extraction with acetonitrile.
-
SPE Cleanup: Purify the acetonitrile phase using a C18 solid-phase extraction (SPE) cartridge.
-
Elution and Reconstitution: Elute the analyte and internal standard, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium formate).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Diflufenican and this compound.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
References
A Comparative Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Diflufenican-d3
This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Diflufenican-d3, a deuterated internal standard crucial for accurate bioanalytical and environmental analyses.[1][2] It is designed for researchers, scientists, and professionals in drug development who require robust and validated analytical methods. This document outlines detailed experimental protocols and presents data in a clear, comparative format.
This compound, as a stable isotope-labeled internal standard, is chemically almost identical to the analyte, Diflufenican.[3] This property allows it to co-elute and ionize similarly, effectively correcting for variations during sample preparation and analysis.[1][4] While typically used to ensure the accuracy of analyte quantification, determining the operational limits of the internal standard itself is a critical component of method validation, ensuring the entire analytical procedure is suitable for its intended purpose.
Comparison of Methodologies for LOD & LOQ Determination
The determination of LOD and LOQ is a critical step in the validation of analytical procedures, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Two primary methods are commonly employed:
-
Signal-to-Noise (S/N) Ratio: This approach is applicable for methods that exhibit baseline noise, such as chromatography. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.
-
Calibration Curve Method: This statistical method is based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
The standard deviation of the response (σ) can be determined from the standard deviation of blank measurements, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line. Studies have shown that the calculated LOD and LOQ values can vary significantly depending on the method used.
Experimental Protocol: LOD & LOQ Determination for this compound by LC-MS/MS
This protocol describes the determination of LOD and LOQ for this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. LC-MS/MS is a highly sensitive and selective technique well-suited for analyzing pesticides like Diflufenican at low concentrations.
1. Materials and Reagents:
-
This compound certified reference standard
-
HPLC-grade methanol and water
-
Formic acid
-
Blank matrix (e.g., human plasma, soil extract, or water)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in methanol.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol.
-
Calibration Standards: Prepare a series of low-concentration calibration standards by spiking the blank matrix with the working solutions. A suggested range would be from 0.01 ng/mL to 10 ng/mL. Prepare at least six non-zero concentration levels.
-
Blank Samples: Prepare at least ten blank samples using the same matrix without the addition of this compound.
4. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transition for this compound (e.g., based on literature for Diflufenican, such as 395.1 -> 266.0).
5. Data Acquisition and Analysis:
-
Inject the ten blank samples to determine the background noise and the standard deviation of the blank response.
-
Inject the series of low-concentration calibration standards to construct a calibration curve.
-
Plot the peak area response versus the concentration of this compound.
-
Perform a linear regression analysis on the calibration curve to determine the slope (S) and the standard deviation of the y-intercept (σ).
-
For the S/N method, determine the signal height for the lowest detectable concentration and the noise from a representative region of the baseline in the blank chromatograms.
-
Calculate LOD and LOQ using both the S/N and calibration curve methods.
Data Presentation: Comparison of LOD & LOQ Values
The following table summarizes hypothetical results for the determination of LOD and LOQ for this compound using the two described methods. This illustrates the potential for variation between the approaches.
| Parameter | Signal-to-Noise (S/N) Method | Calibration Curve Method | Acceptance Criteria |
| LOD (ng/mL) | 0.08 | 0.11 | - |
| LOQ (ng/mL) | 0.25 | 0.34 | - |
| Basis of Calculation | S/N ratio of 3:1 for LOD and 10:1 for LOQ | LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S) | ICH Q2(R1) Guidelines |
| Precision at LOQ (%RSD) | 14.5% | 12.8% | ≤ 20% |
| Accuracy at LOQ (% Recovery) | 95.2% | 97.5% | 80 - 120% |
Visualized Workflows and Logic
The following diagrams, created using DOT language, illustrate the experimental workflow and the logical basis for the two comparative methods.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Logical comparison of LOD and LOQ calculation methods.
References
A Comparative Analysis of the Degradation Rates of Diflufenican and its Deuterated Analog, Diflufenican-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diflufenican and the Kinetic Isotope Effect
Diflufenican is a widely used herbicide for the control of broad-leaved weeds in cereal crops.[1][2] Its persistence and degradation in the environment are critical factors in assessing its environmental impact. The degradation of Diflufenican in soil is influenced by factors such as soil type, pH, microbial activity, and organic matter content.[3][4]
Deuterium (d) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a molecule, known as deuteration, can significantly impact its metabolic stability. This phenomenon is attributed to the kinetic isotope effect (KIE).[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. Consequently, chemical reactions involving the cleavage of a C-D bond, which is often a rate-limiting step in metabolic degradation, proceed at a slower rate compared to their non-deuterated counterparts. Therefore, it is hypothesized that Diflufenican-d3 will exhibit a slower degradation rate than Diflufenican.
Degradation of Diflufenican
Studies have shown that Diflufenican degrades in soil primarily through microbial action. The half-life of Diflufenican in soil can vary widely, from approximately 41 to 318 days in laboratory studies and even longer in field studies. The main metabolites of Diflufenican are 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (AE B107137) and 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxamide (AE 0542291).
Quantitative Data on Diflufenican Degradation
The following table summarizes reported degradation data for Diflufenican under various laboratory conditions. No published data for the degradation of this compound currently exists.
| Compound | Matrix | Half-life (t½) in days | Key Conditions | Reference |
| Diflufenican | Soil | 41.4 - 318 | Laboratory studies | |
| Diflufenican | Soil | 44.3 - 237.9 | Laboratory studies at 20-22°C |
Hypothetical Comparative Degradation Rates
Based on the kinetic isotope effect, a comparative study is expected to show a longer half-life for this compound. The magnitude of this effect can vary depending on the specific degradation pathways and the position of the deuterium label. The following table presents a hypothetical comparison, assuming a moderate KIE.
| Compound | Matrix | Predicted Half-life (t½) in days | Predicted Degradation Rate Constant (k) (day⁻¹) | Assumption |
| Diflufenican | Soil | 100 | 0.00693 | Based on existing literature |
| This compound | Soil | 150 - 200 | 0.00462 - 0.00347 | Slower degradation due to KIE |
Proposed Experimental Protocol for Comparative Degradation Study
To empirically determine and compare the degradation rates of Diflufenican and this compound, the following experimental protocol, based on OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil," is proposed.
1. Test System:
-
Soil: A well-characterized agricultural soil with a known pH, organic matter content, and microbial biomass. The soil should be sieved (<2 mm) and pre-incubated for 7-14 days at the test temperature to allow microbial activity to stabilize.
-
Test Compounds: Analytical grade Diflufenican and this compound (with known isotopic purity).
-
Apparatus: Incubation flasks (e.g., biometer flasks), controlled environment chamber, analytical balance, solvent extraction apparatus, and a suitable analytical instrument (e.g., LC-MS/MS).
2. Experimental Setup:
-
Prepare soil samples at a moisture content of 40-60% of the maximum water holding capacity.
-
Spike separate sets of soil samples with either Diflufenican or this compound at a concentration relevant to field application rates. A solvent carrier (e.g., acetone) may be used, which should be allowed to evaporate before the start of the incubation.
-
Include control samples (soil without test compound) and sterile control samples (autoclaved soil with test compound) to assess abiotic degradation.
-
Incubate all samples in the dark at a constant temperature (e.g., 20 ± 2°C).
3. Sampling and Analysis:
-
Collect triplicate samples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the test compounds and their potential metabolites from the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water).
-
Analyze the extracts using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of Diflufenican, this compound, and their primary metabolites.
4. Data Analysis:
-
Calculate the dissipation of Diflufenican and this compound over time.
-
Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-lives (DT50) for both compounds.
-
Compare the degradation rates and half-lives of Diflufenican and this compound to determine the kinetic isotope effect.
Visualizing the Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comparative degradation study.
Caption: Experimental workflow for the comparative degradation study.
Conclusion
While direct experimental data comparing the degradation rates of Diflufenican and this compound is currently unavailable, the principles of the kinetic isotope effect strongly suggest that this compound will degrade more slowly than its non-deuterated counterpart. The provided experimental protocol offers a robust framework for researchers to empirically validate this hypothesis and quantify the difference in their environmental persistence. Such studies are crucial for a comprehensive understanding of the environmental fate of deuterated compounds and for informing regulatory risk assessments.
References
- 1. Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Diflufenican metabolites | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 3. Effect of Three Commercial Formulations Containing Effective Microorganisms (EM) on Diflufenican and Flurochloridone Degradation in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Navigating the Matrix: A Comparative Guide to Sample Matrix Effects on Diflufenican-d3 Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Diflufenican-d3, understanding and mitigating matrix effects is paramount for ensuring data accuracy and reliability. This guide provides a comparative overview of the matrix effects encountered in different sample types, supported by experimental data and detailed protocols for their evaluation.
Matrix effects, the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample, can lead to significant ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2] This phenomenon poses a considerable challenge in bioanalysis and environmental monitoring, where complex matrices such as plasma, urine, soil, and water are routinely encountered. The physicochemical properties of Diflufenican, a selective herbicide, and its deuterated internal standard, this compound, necessitate a thorough evaluation of these effects to develop robust and accurate analytical methods.
Comparative Matrix Effects Across Sample Types
The extent of matrix effects on this compound analysis is highly dependent on the composition of the sample matrix. While isotopically labeled internal standards like this compound are employed to compensate for these effects, significant variations can still impact quantification.[3] The following table summarizes the anticipated matrix effects in common sample types based on their typical composition.
| Sample Type | Common Interfering Components | Expected Matrix Effect on this compound Analysis | Mitigation Strategies |
| Plasma/Serum | Phospholipids, proteins, salts, anticoagulants[1][4] | Primarily ion suppression due to high concentrations of phospholipids and proteins. | Protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE), dilution of the sample extract. |
| Urine | Salts (e.g., urea), organic acids, pigments | Variable, but often ion suppression from high salt content. | Dilution, SPE, and chromatographic separation optimization. |
| Soil | Humic acids, fulvic acids, inorganic salts, co-extracted pesticides | Significant ion suppression is expected due to the complexity and variability of organic matter. The effect can vary with soil type (e.g., sandy vs. clay). | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, SPE, gel permeation chromatography (GPC). |
| Water (Surface/Ground) | Dissolved organic matter, inorganic salts, other contaminants | Generally lower than in biological or soil matrices, but can be significant in highly contaminated or saline water, leading to ion suppression. | Direct injection for clean samples, SPE for pre-concentration and cleanup of contaminated samples. |
Experimental Protocols for Matrix Effect Evaluation
A systematic evaluation of matrix effects is a critical component of method validation for this compound analysis. The following protocols outline the key experiments for assessing and quantifying these effects.
Qualitative Assessment by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Objective: To visualize the effect of the matrix on the analyte signal throughout the chromatographic run.
-
Procedure:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Inject a blank, extracted matrix sample (e.g., plasma, soil extract).
-
Monitor the signal intensity of this compound. A drop in the signal indicates ion suppression, while an increase indicates ion enhancement at the retention time of the co-eluting matrix components.
-
Quantitative Assessment by Post-Extraction Spiking
This is the most common method to quantify the matrix effect.
-
Objective: To calculate the percentage of matrix effect (%ME).
-
Procedure:
-
Set A: Prepare a standard solution of this compound in a neat solvent (e.g., mobile phase).
-
Set B: Extract a blank matrix sample and then spike the extract with this compound at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the %ME using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculation of Matrix Factor (MF) and Internal Standard-Normalized MF
-
Objective: To assess the variability of the matrix effect and the effectiveness of the internal standard.
-
Procedure:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard (this compound) using the peak areas from the post-extraction spiking experiment: MF = Peak Area in the presence of matrix (Set B) / Peak Area in the absence of matrix (Set A)
-
Calculate the Internal Standard (IS)-Normalized MF: IS-Normalized MF = MF (analyte) / MF (IS)
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mode of action of Diflufenican and the workflow for evaluating matrix effects.
Caption: Signaling pathway of Diflufenican's herbicidal action.
Caption: Workflow for the quantitative assessment of matrix effects.
By implementing these experimental protocols and understanding the potential impact of different sample matrices, researchers can develop and validate robust analytical methods for this compound, ensuring the generation of high-quality, reliable data.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Diflufenican-d3
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Diflufenican-d3. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Classification
This compound is harmful if swallowed or in contact with skin.[1][2][3] It is also recognized as being harmful or very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H410 / H412 | Very toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Unlined, elbow-length gloves made of nitrile, butyl, or neoprene are recommended. Always wash gloves with soap and water before removal. |
| Body Protection | Protective clothing | A long-sleeved shirt and long pants are the minimum requirement. For enhanced protection, a Tyvek chemical safety suit is recommended. |
| Lab coat | A standard lab coat should be worn over personal clothing. | |
| Eye and Face Protection | Safety glasses with side shields | To protect against splashes. |
| Goggles or face shield | Required when pouring or mixing concentrates, or in situations with a high risk of splashing. | |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes are mandatory. |
| Chemical-resistant boots | Neoprene or rubber boots are recommended, with trouser legs worn outside the boots. | |
| Respiratory Protection | Respirator | A respirator may be necessary for handling large quantities or in poorly ventilated areas. |
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
